Sniper(tacc3)-11
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C51H66N10O7S2 |
|---|---|
Molecular Weight |
995.3 g/mol |
IUPAC Name |
N-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethyl]-4-[4-[[[4-(2-methylpropylamino)pyrimidin-2-yl]amino]methyl]-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C51H66N10O7S2/c1-33(2)29-55-43-19-20-54-51(59-43)56-30-39-31-69-48(57-39)37-17-15-36(16-18-37)47(64)53-21-23-66-24-25-67-26-27-68-40-13-8-12-38(28-40)45(62)41-32-70-49(58-41)42-14-9-22-61(42)50(65)44(35-10-6-5-7-11-35)60-46(63)34(3)52-4/h8,12-13,15-20,28,31-35,42,44,52H,5-7,9-11,14,21-27,29-30H2,1-4H3,(H,53,64)(H,60,63)(H2,54,55,56,59)/t34-,42-,44-/m0/s1 |
InChI Key |
CTMIQTSKAZXRFZ-YSQZVTEJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCNC(=O)C5=CC=C(C=C5)C6=NC(=CS6)CNC7=NC=CC(=N7)NCC(C)C)NC |
Canonical SMILES |
CC(C)CNC1=NC(=NC=C1)NCC2=CSC(=N2)C3=CC=C(C=C3)C(=O)NCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)C6CCCN6C(=O)C(C7CCCCC7)NC(=O)C(C)NC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Sniper(tacc3)-11 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sniper(tacc3)-11 has emerged as a promising therapeutic agent in the landscape of targeted cancer therapy. This molecule is a specific and non-genetic inhibitor of apoptosis protein (IAP)-dependent protein eraser (SNIPER) designed to selectively eliminate the oncogenic fusion protein, Fibroblast Growth Factor Receptor 3-Transforming Acidic Coiled-Coil Containing Protein 3 (FGFR3-TACC3). The FGFR3-TACC3 fusion is a known driver in several cancers, including glioblastoma and bladder cancer, where it leads to constitutive activation of FGFR signaling and uncontrolled cell proliferation. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Targeted Degradation of FGFR3-TACC3
This compound functions as a proteolysis-targeting chimera (PROTAC). It is a heterobifunctional molecule that simultaneously binds to the target protein (FGFR3-TACC3) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Specifically, this compound utilizes the cellular Inhibitor of Apoptosis Protein 1 (cIAP1), a RING-type E3 ubiquitin ligase, to mediate the degradation of the FGFR3-TACC3 fusion protein.[1] This targeted degradation effectively removes the oncogenic driver from the cancer cells, leading to the suppression of downstream signaling pathways and inhibition of tumor growth.
Signaling Pathway of this compound-mediated FGFR3-TACC3 Degradation
The following diagram illustrates the key steps in the mechanism of action of this compound.
Caption: this compound-mediated degradation of FGFR3-TACC3.
Quantitative Data on the Efficacy of this compound
The following tables summarize the quantitative data from key experiments demonstrating the efficacy of this compound in cancer cells expressing the FGFR3-TACC3 fusion protein.
Table 1: Effect of this compound on FGFR3-TACC3 Protein Levels in RT4 Cells
| Concentration (µM) | Incubation Time (hours) | Result |
| 0.3 | 6 | Reduced FGFR3-TACC3 levels |
| 1 | 6 | Reduced FGFR3-TACC3 levels |
| 3 | 6 | Reduced FGFR3-TACC3 levels |
Data sourced from MedChemExpress.[2]
Table 2: Effect of this compound on Cancer Cell Growth
| Cell Line | FGFR3-TACC3 Status | Concentration (µM) | Incubation Time (hours) | Result |
| RT4 | Positive | 0.3, 1, 3 | 72 | Dramatically inhibited growth at 3 µM |
| HeLa | Negative | 0.3, 1, 3 | 72 | Did not inhibit growth |
Data sourced from MedChemExpress.[2]
Potential Dual Mechanism of Action: Induction of Paraptosis-like Cell Death
While the primary mechanism of this compound is the targeted degradation of the FGFR3-TACC3 fusion protein, related SNIPER(TACC3) molecules have been shown to induce a secondary cell death pathway known as paraptosis.[3][4] This form of programmed cell death is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria.
This alternative pathway is mediated by the X-linked inhibitor of apoptosis protein (XIAP), another IAP family member. It is proposed that SNIPER(TACC3) molecules can also induce XIAP-mediated ubiquitination of target proteins, leading to the accumulation of ubiquitylated protein aggregates, ER stress, and ultimately, paraptotic cell death.[3][4][5] While direct evidence for this compound inducing paraptosis is not yet available, its structural similarity to other SNIPER(TACC3) compounds suggests this as a plausible dual mechanism of action that warrants further investigation.
Signaling Pathway of Potential Paraptosis Induction
The diagram below outlines the proposed mechanism for SNIPER(TACC3)-induced paraptosis.
Caption: Proposed mechanism of SNIPER(TACC3)-induced paraptosis.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the mechanism of action of this compound are provided below. These protocols are based on standard laboratory procedures and the available data for this compound.
Western Blotting for FGFR3-TACC3 Degradation
This protocol outlines the procedure for assessing the reduction of FGFR3-TACC3 protein levels in RT4 cells following treatment with this compound.
Experimental Workflow:
Caption: Workflow for Western Blot analysis.
Materials:
-
RT4 human bladder cancer cells (FGFR3-TACC3 positive)
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FGFR3 and/or anti-TACC3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed RT4 cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at the desired concentrations (0.3, 1, and 3 µM) or with DMSO as a vehicle control for 6 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-FGFR3 or anti-TACC3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay
This protocol describes the use of a colorimetric assay (e.g., MTT or WST-8) to measure the effect of this compound on the viability of RT4 and HeLa cells.
Experimental Workflow:
Caption: Workflow for cell viability assay.
Materials:
-
RT4 and HeLa cells
-
Appropriate cell culture media
-
96-well plates
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Cell viability reagent (e.g., MTT or WST-8)
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RT4 and HeLa cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.3, 1, and 3 µM) or with DMSO as a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours to allow for color development.
-
Solubilization (for MTT assay): If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
This compound represents a promising strategy for targeting cancers driven by the FGFR3-TACC3 oncoprotein. Its primary mechanism of action involves the cIAP1-dependent ubiquitination and subsequent proteasomal degradation of the fusion protein, leading to the inhibition of cancer cell growth. Furthermore, the potential for a dual mechanism involving XIAP-mediated paraptosis-like cell death adds another layer to its therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the efficacy and mechanism of this novel class of targeted protein degraders.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. SNIPER(TACC3) induces cytoplasmic vacuolization and sensitizes cancer cells to Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SNIPER(TACC3) induces cytoplasmic vacuolization and sensitizes cancer cells to Bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
Investigating the role of Sniper(tacc3)-11 as a chemical probe for TACC3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming Acidic Coiled-Coil containing protein 3 (TACC3) has emerged as a significant target in cancer research due to its multifaceted roles in cell proliferation, migration, and invasion. Overexpressed in a variety of malignancies, TACC3 contributes to tumorigenesis through its involvement in critical signaling pathways, including the PI3K/Akt and ERK pathways. Sniper(tacc3)-11 is a novel chemical probe designed to specifically induce the degradation of TACC3, offering a powerful tool for investigating its cellular functions and therapeutic potential. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and insights into the TACC3 signaling network.
Mechanism of Action
This compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), a class of chimeric molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of a target protein. This compound consists of a ligand that binds to TACC3 and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the polyubiquitination of TACC3, marking it for degradation by the proteasome. This targeted protein degradation approach offers a distinct advantage over traditional inhibition, as it eliminates the entire protein, including its non-catalytic functions. Specifically, this compound has been shown to be a potent degrader of the oncogenic fusion protein FGFR3-TACC3.[1] The degradation of TACC3 by related SNIPER compounds is mediated by the anaphase-promoting complex/cyclosome (APC/C), an E3 ubiquitin ligase.[2][3]
Quantitative Data
The efficacy of this compound has been evaluated in cancer cell lines, demonstrating its ability to reduce TACC3 protein levels and inhibit cell growth. The following tables summarize the available quantitative data.
| Parameter | Cell Line | Concentration (µM) | Incubation Time | Effect | Reference |
| Protein Degradation | RT4 | 0.3 - 3 | 6 hours | Reduced FGFR3-TACC3 levels | [4][5][6][7] |
| Cell Viability | RT4 | 0.3 - 3 | 72 hours | Dramatically inhibited cell growth at 3 µM | [4][5][6][7] |
| Cell Viability | HeLa | 0.3 - 3 | 72 hours | Did not inhibit cell growth | [4][5][6][7] |
Note: Specific DC50 (concentration for 50% degradation) and IC50 (concentration for 50% inhibition of growth) values for this compound are not yet publicly available.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the activity of this compound.
Western Blot Analysis of TACC3 Degradation
This protocol is designed to quantify the reduction in TACC3 protein levels following treatment with this compound.
Materials:
-
RT4 cancer cells
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against TACC3
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed RT4 cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 0.3, 1, and 3 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TACC3 antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the TACC3 signal to the loading control.
-
Cell Viability Assay
This protocol measures the effect of this compound on the proliferation of cancer cells.
Materials:
-
RT4 and HeLa cells
-
This compound
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)
-
Solubilization solution (if using MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RT4 and HeLa cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.3, 1, and 3 µM) and a vehicle control for 72 hours.
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the cell viability against the compound concentration to determine the inhibitory effect.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving TACC3 and the experimental workflow for evaluating this compound.
Caption: TACC3 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Evaluating this compound.
Conclusion
This compound represents a valuable chemical probe for the functional investigation of TACC3 and the oncogenic fusion protein FGFR3-TACC3. Its ability to induce targeted protein degradation provides a powerful method to dissect the roles of TACC3 in cancer biology. The data and protocols presented in this guide offer a solid foundation for researchers to utilize this compound in their studies, paving the way for a deeper understanding of TACC3-driven malignancies and the development of novel therapeutic strategies. Further studies are warranted to determine the precise potency (DC50 and IC50 values) and the selectivity profile of this compound to fully characterize its properties as a chemical probe.
References
- 1. researchgate.net [researchgate.net]
- 2. genecards.org [genecards.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | FGFR3-TACC3降解剂 | CAS 2906151-68-4 | 美国InvivoChem [invivochem.cn]
- 7. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Biological Activity of Sniper(tacc3)-11 on Oncogenic Signaling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the biological activity of Sniper(tacc3)-11, a novel protein degrader targeting the Transforming Acidic Coiled-Coil protein 3 (TACC3). TACC3 is a well-documented oncogenic protein, overexpressed in a multitude of cancers and correlated with poor prognosis.[1][2] It plays a critical role in regulating key oncogenic processes including cell proliferation, migration, and invasion.[3][4] this compound represents a promising therapeutic strategy by inducing the targeted degradation of TACC3 and the oncogenic fusion protein FGFR3-TACC3, thereby disrupting downstream oncogenic signaling.
Core Mechanism of Action: Targeted Protein Degradation
This compound is a "Specific and Non-genetic IAP-dependent Protein ERaser" (SNIPER), a class of hybrid small molecules designed to induce the degradation of a target protein via the ubiquitin-proteasome pathway.[5][6] The molecule is chimeric, containing a ligand that binds to the target protein (TACC3) and another ligand that recruits a specific E3 ubiquitin ligase.
Unexpectedly, while many SNIPER compounds recruit cellular inhibitor of apoptosis protein 1 (cIAP1), the degradation of TACC3 induced by SNIPER(TACC3) is mediated by the Anaphase-Promoting Complex/Cyclosome (APC/C) complex, specifically with its co-activator CDH1 (APC/CCDH1).[3][7] This recruitment leads to the poly-ubiquitylation of TACC3, marking it for destruction by the 26S proteasome.[7]
Beyond simple apoptosis, SNIPER(TACC3) treatment has been shown to induce cytoplasmic vacuolization derived from the endoplasmic reticulum (ER) and a form of programmed cell death known as paraptosis.[5] This process is linked to the accumulation of ubiquitylated protein aggregates, which induces ER stress.[5]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. TACC3: a multi-functional protein promoting cancer cell survival and aggressiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SNIPER(TACC3) induces cytoplasmic vacuolization and sensitizes cancer cells to Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Cancer cell death induced by novel small molecules degrading the TACC3 protein via the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: In Vitro Evaluation of SNIPER(TACC3)-11 in Glioblastoma Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, characterized by rapid cell proliferation and diffuse infiltration into the brain parenchyma.[1] A subset of GBMs harbors specific genetic alterations that drive tumor progression, representing key therapeutic targets. One such alteration is the formation of an oncogenic fusion gene between Fibroblast Growth Factor Receptor 3 (FGFR3) and Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3).[2][3] This FGFR3-TACC3 fusion protein possesses constitutively active kinase activity, promoting tumor cell proliferation and survival.[2][4]
Transforming acidic coiled-coil-containing protein 3 (TACC3) itself is frequently overexpressed in high-grade tumors, including glioblastoma.[5][6] SNIPER(TACC3)-11 is a Specific and Nongenetic IAP-dependent Protein ERaser (SNIPER) designed to specifically induce the degradation of the TACC3 protein, including the oncogenic FGFR3-TACC3 fusion.[7][8] This document provides detailed protocols for the in vitro evaluation of this compound's efficacy in glioblastoma cell lines, focusing on its ability to induce target protein degradation and inhibit cell proliferation.
Mechanism of Action of this compound
SNIPER molecules are heterobifunctional compounds that induce the degradation of a target protein via the ubiquitin-proteasome system.[9][10] this compound is designed to simultaneously bind to the TACC3 protein and an E3 ubiquitin ligase. Mechanistic studies indicate that SNIPER(TACC3) compounds mediate the degradation of TACC3 through the Anaphase-Promoting Complex/Cyclosome (APC/CCDH1) ubiquitin ligase.[9][11] This induced proximity results in the poly-ubiquitination of TACC3, marking it for degradation by the 26S proteasome.[9][11] This targeted protein degradation approach offers a powerful strategy for treating cancers that overexpress the TACC3 protein.[11]
Experimental Protocols
Materials and Reagents
-
Compound: this compound (MedChemExpress, Cat. No. HY-145558 or equivalent)[7]
-
Cell Lines:
-
FGFR3-TACC3 fusion-positive glioblastoma cell line (e.g., patient-derived lines if available).
-
Glioblastoma cell line with high TACC3 expression (e.g., U87MG, A172).[12]
-
Control cell line with low/no TACC3 expression (optional).
-
-
Cell Culture:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
-
Compound Preparation:
-
Dimethyl sulfoxide (DMSO), cell culture grade[7]
-
-
Western Blotting:
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
Precast SDS-PAGE Gels (e.g., 4-12% Bis-Tris)
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary Antibodies: Anti-TACC3, Anti-GAPDH (or other loading control)
-
HRP-conjugated Secondary Antibody
-
Enhanced Chemiluminescence (ECL) Substrate
-
-
Cell Viability Assay:
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT Cell Proliferation Assay Kit.
-
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the procedure for culturing glioblastoma cells and treating them with this compound.
-
Cell Culture: Culture glioblastoma cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[7]
-
Cell Seeding:
-
For Western Blot: Seed 1 x 10⁶ cells per well in a 6-well plate and allow them to adhere overnight.
-
For Cell Viability Assay: Seed 5,000 cells per well in a 96-well opaque-walled plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in fresh culture medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3 µM).[7] Include a DMSO-only vehicle control.
-
Replace the existing medium in the cell plates with the medium containing the different concentrations of this compound or vehicle.
-
-
Incubation:
Protocol 2: Western Blot Analysis for TACC3 Degradation
This protocol is used to quantify the degradation of the TACC3 protein following treatment. This is a crucial step in validating the mechanism of action of targeted protein degraders.[1]
-
Cell Lysis: After incubation, wash the cells in the 6-well plate twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBS-T for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against TACC3 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBS-T.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBS-T.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probing: Strip the membrane (if necessary) and re-probe with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
-
Analysis: Quantify band intensities using image analysis software (e.g., ImageJ). Normalize TACC3 band intensity to the corresponding loading control.
Protocol 3: Cell Viability Assay
This protocol measures the effect of TACC3 degradation on the viability and proliferation of glioblastoma cells.
-
Cell Treatment: Prepare a 96-well plate with cells treated with a range of this compound concentrations as described in Protocol 1, step 3 & 4. Incubate for 72 hours.[7]
-
Assay Procedure (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the compound concentration and use a non-linear regression model to determine the half-maximal inhibitory concentration (IC₅₀).
-
Experimental Workflow and Data Presentation
The overall workflow provides a systematic approach to evaluating this compound, from initial cell treatment to final data analysis.
Data Presentation
Quantitative data should be summarized in tables for clear interpretation and comparison.
Table 1: TACC3 Protein Degradation in GBM Cells (24h Treatment)
| This compound (µM) | TACC3 Level (% of Vehicle) | Standard Deviation |
|---|---|---|
| 0 (Vehicle) | 100 | ± 5.2 |
| 0.1 | 85.4 | ± 6.1 |
| 0.3 | 52.1 | ± 4.8 |
| 1.0 | 15.8 | ± 3.5 |
| 3.0 | 4.2 | ± 2.1 |
| DC₅₀ (µM) | ~0.28 | |
Note: Data are hypothetical and for illustrative purposes. DC₅₀ (Degradation Concentration 50) is the concentration at which 50% of the target protein is degraded.
Table 2: Viability of GBM Cells (72h Treatment)
| This compound (µM) | Cell Viability (% of Vehicle) | Standard Deviation |
|---|---|---|
| 0 (Vehicle) | 100 | ± 6.5 |
| 0.1 | 95.2 | ± 7.1 |
| 0.3 | 70.3 | ± 5.9 |
| 1.0 | 45.1 | ± 4.2 |
| 3.0 | 18.6 | ± 3.8 |
| IC₅₀ (µM) | ~0.95 | |
Note: Data are hypothetical. IC₅₀ is the concentration that inhibits cell growth by 50%. Based on published data, this compound showed significant growth inhibition of FGFR3-TACC3 positive cells at 3 µM.[7]
FGFR3-TACC3 Signaling Pathway in Glioblastoma
The FGFR3-TACC3 fusion protein leads to constitutive dimerization and activation of the FGFR3 kinase domain. This triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for promoting cell proliferation, survival, and tumor progression.[2] Targeting the fusion protein for degradation with this compound is expected to inhibit these oncogenic signals.
Summary
This document provides a comprehensive set of protocols for the preclinical in vitro assessment of this compound in glioblastoma cell lines. The described assays for target degradation and cell viability are fundamental for characterizing the potency and efficacy of this targeted protein degrader. The successful degradation of TACC3 and subsequent inhibition of cell proliferation would provide a strong rationale for further investigation of this compound as a potential therapeutic agent for TACC3-driven or FGFR3-TACC3 fusion-positive glioblastomas.
References
- 1. PROTAC’ING CENTROSOME AMPLIfiCATION PROTEINS: TARGETED PROTEIN DEGRADATION AS A NOVEL THERAPEUTIC STRATEGY IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PATH-11. DESIGNING A DIAGNOSTIC FGFR3-TACC3 FUSION ASSAY USING RT-PCR FOR GLIOBLASTOMA MULTIFORME PATIENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glioblastoma, IDH-Wild Type With FGFR3-TACC3 Fusion: When Morphology May Reliably Predict the Molecular Profile of a Tumor. A Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OP07. Cytoplasmic TACC3 regulates gene expression in glioblastoma multiforme cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound|COA [dcchemicals.com]
- 9. Cancer cell death induced by novel small molecules degrading the TACC3 protein via the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Cancer cell death induced by novel small molecules degrading the TACC3 protein via the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Standard Operating Procedure for Sniper(tacc3)-11 Treatment in RT4 Cells
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed standard operating procedure (SOP) for the treatment of RT4 human bladder cancer cells with Sniper(tacc3)-11, a potent and specific degrader of the oncogenic FGFR3-TACC3 fusion protein. RT4 cells are characterized by the presence of this fusion protein, making them a relevant model for studying the efficacy and mechanism of action of targeted protein degraders like this compound. This compound functions as a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), inducing the ubiquitination and subsequent proteasomal degradation of the FGFR3-TACC3 protein, leading to cancer cell death.[1][2][3]
The protocols outlined herein cover essential in vitro assays to evaluate the effects of this compound on RT4 cells, including cell viability, protein degradation, apoptosis, and cell cycle progression. This guide is intended for researchers in oncology, cell biology, and drug development to ensure reproducible and accurate experimental outcomes.
Data Summary
The following tables summarize the expected quantitative outcomes of treating RT4 cells with this compound.
Table 1: Cell Viability
| Compound | Cell Line | Treatment Duration (hours) | IC50 | Notes |
| This compound | RT4 | 72 | Data not available | Significant growth inhibition observed at 3 µM.[1][4] |
Table 2: Protein Degradation
| Compound | Cell Line | Concentration (µM) | Treatment Duration (hours) | Target Protein | % Degradation |
| This compound | RT4 | 0.3 | 6 | FGFR3-TACC3 | Data not available |
| This compound | RT4 | 1 | 6 | FGFR3-TACC3 | Data not available |
| This compound | RT4 | 3 | 6 | FGFR3-TACC3 | Significant reduction observed.[1][4] |
Table 3: Apoptosis Analysis
| Compound | Cell Line | Concentration (µM) | Treatment Duration (hours) | % Early Apoptosis | % Late Apoptosis/Necrosis |
| This compound | RT4 | 0 (Control) | 48 | Data not available | Data not available |
| This compound | RT4 | 1 | 48 | Data not available | Data not available |
| This compound | RT4 | 3 | 48 | Data not available | Data not available |
Table 4: Cell Cycle Analysis
| Compound | Cell Line | Concentration (µM) | Treatment Duration (hours) | % G1 Phase | % S Phase | % G2/M Phase |
| This compound | RT4 | 0 (Control) | 24 | Data not available | Data not available | Data not available |
| This compound | RT4 | 1 | 24 | Data not available | Data not available | Data not available |
| This compound | RT4 | 3 | 24 | Data not available | Data not available | Data not available |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of this compound induced degradation of FGFR3-TACC3.
Experimental Workflow
The following diagram provides a general workflow for the experimental procedures.
Caption: General experimental workflow for this compound treatment in RT4 cells.
Experimental Protocols
1. RT4 Cell Culture
-
Materials:
-
RT4 cells
-
McCoy's 5A medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Culture RT4 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells when they reach 80-90% confluency.
-
To passage, wash cells with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding into new flasks.
-
2. Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to make a 10 mM stock, dissolve the appropriate amount of powder in DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
-
3. Cell Viability (MTT) Assay
-
Materials:
-
RT4 cells
-
96-well plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
-
-
Procedure:
-
Seed RT4 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
4. Western Blot Analysis for FGFR3-TACC3 Degradation
-
Materials:
-
RT4 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-TACC3, anti-FGFR3, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed RT4 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.3, 1, 3 µM) or vehicle control for 6 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (GAPDH or β-actin).
-
5. Apoptosis Assay (Annexin V/PI Staining)
-
Materials:
-
RT4 cells
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed RT4 cells in 6-well plates.
-
Treat cells with this compound or vehicle control for 48 hours.
-
Collect both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
6. Cell Cycle Analysis (Propidium Iodide Staining)
-
Materials:
-
RT4 cells
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI)/RNase staining solution
-
Flow cytometer
-
-
Procedure:
-
Seed RT4 cells in 6-well plates.
-
Treat cells with this compound or vehicle control for 24 hours.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI/RNase staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
-
Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup and reagents. Always follow standard laboratory safety procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a degrader against oncogenic fusion protein FGFR3-TACC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer cell death induced by novel small molecules degrading the TACC3 protein via the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Note: Quantifying Cell Viability Following Sniper(tacc3)-11 Treatment
Introduction
Transforming acidic coiled-coil containing protein 3 (TACC3) is a crucial regulator of mitotic spindle assembly and stability.[1][2] Its overexpression is linked to poor prognosis in a variety of cancers, including glioblastoma, breast, and bladder cancer, making it a compelling target for therapeutic intervention.[1][3] In some malignancies, a chromosomal translocation results in the oncogenic fusion protein FGFR3-TACC3. Sniper(tacc3)-11 is a specific and non-genetic IAP-dependent protein eraser (SNIPER) designed to induce the degradation of TACC3 and the FGFR3-TACC3 fusion protein.[4][5][6] This molecule co-opts the ubiquitin-proteasome system to selectively eliminate TACC3, leading to cell cycle arrest and apoptosis in cancer cells that overexpress the target protein.[7][8]
This application note provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using a standard colorimetric cell viability assay.
Mechanism of Action
This compound is a hybrid small molecule that functions as a protein degrader. One end of the molecule binds to the target protein (TACC3), while the other end recruits an E3 ubiquitin ligase, such as the Anaphase-Promoting Complex/Cyclosome (APC/C^CDH1).[8] This proximity induces the poly-ubiquitylation of TACC3, marking it for degradation by the 26S proteasome.[8][9] The depletion of TACC3 disrupts mitotic spindle function, ultimately triggering cancer cell death.[8]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the reported effects of this compound on specific cell lines and provide recommended starting parameters for designing new experiments.
Table 1: Summary of Reported this compound Activity
| Cell Line | Cancer Type | Target | Concentration | Incubation Time | Observed Effect | Reference |
|---|---|---|---|---|---|---|
| RT4 | Bladder Cancer | FGFR3-TACC3 | 0.3 - 3 µM | 72 hours | Dramatic growth inhibition at 3 µM | [4] |
| HeLa | Cervical Cancer | TACC3 (no fusion) | 0.3 - 3 µM | 72 hours | No growth inhibition | [4] |
| U2OS | Osteosarcoma | TACC3 | 30 µM | 16 hours | Reduced cell viability |[7] |
Table 2: Recommended Starting Conditions for Cell Viability Assays
| Parameter | Recommended Range | Notes |
|---|---|---|
| Cell Seeding Density | 3,000 - 10,000 cells/well | Optimize for logarithmic growth during the assay period. Varies by cell line. |
| This compound Conc. | 0.1 µM - 50 µM | A logarithmic dilution series (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) is recommended. |
| Incubation Time | 24, 48, 72 hours | Time-course experiments are crucial to determine optimal treatment duration. |
| Vehicle Control | DMSO (≤ 0.5%) | The final concentration of DMSO should be consistent across all wells. |
| Replicates | Triplicate or greater | Essential for statistical significance. |
Experimental Workflow and Protocols
A typical cell viability experiment involves seeding cells, treating them with a range of this compound concentrations, and quantifying the viable cell population using a metabolic or cytotoxic endpoint.
Detailed Protocol: WST-8/CCK-8 Cell Viability Assay
This protocol is adapted for determining the cytotoxic effects of this compound. The WST-8 assay is a colorimetric assay where the amount of formazan dye generated by cellular dehydrogenases is directly proportional to the number of living cells.
Materials and Reagents
-
Cancer cell line of interest (e.g., RT4)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
This compound (powder or stock solution)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
WST-8 or CCK-8 reagent (e.g., Cell Counting Kit-8)
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (capable of measuring absorbance at 450 nm)
Procedure
Day 1: Cell Seeding
-
Culture and expand the chosen cell line to ~80% confluency.
-
Wash cells with PBS, then detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10⁴ cells/mL).
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate. This corresponds to 5,000 cells per well.
-
Include wells for "medium only" background controls.
-
Incubate the plate overnight in a humidified incubator to allow cells to attach.
Day 2: Compound Treatment
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Store aliquots at -80°C.[4]
-
On the day of the experiment, thaw a stock aliquot and prepare a serial dilution series in complete culture medium. For example, to achieve final concentrations of 0.3, 1, and 3 µM, prepare 2X working solutions (0.6, 2, and 6 µM) in medium.
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.1% DMSO in medium).
-
Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution or vehicle control to each well.
-
Return the plate to the incubator for the desired treatment period (e.g., 72 hours).[4]
Day 5: Viability Measurement
-
After the 72-hour incubation, remove the plate from the incubator.
-
Add 10 µL of WST-8/CCK-8 reagent directly to each well.
-
Gently tap the plate to ensure mixing.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of the cell line and should be optimized.
-
After incubation, measure the absorbance at 450 nm using a microplate reader.
Data Analysis
-
Correct for Background: Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate Percent Viability: Normalize the data to the vehicle-treated control wells.
-
Percent Viability = (Absorbance of Treated Cells / Average Absorbance of Vehicle Control Cells) x 100
-
-
Determine IC50: Plot the Percent Viability against the logarithmic concentration of this compound. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
References
- 1. Frontiers | Inhibiting of TACC3 Promotes Cell Proliferation, Cell Invasion and the EMT Pathway in Breast Cancer [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | FGFR3-TACC3降解剂 | CAS 2906151-68-4 | 美国InvivoChem [invivochem.cn]
- 6. This compound|COA [dcchemicals.com]
- 7. SNIPER(TACC3) induces cytoplasmic vacuolization and sensitizes cancer cells to Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cancer cell death induced by novel small molecules degrading the TACC3 protein via the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SNIPER(TACC3)-1 | TargetMol [targetmol.com]
Application Notes: Detecting TACC3 Protein Levels by Immunohistochemistry Following Sniper(tacc3)-11 Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Transforming Acidic Coiled-Coil containing protein 3 (TACC3) is a key regulator of microtubule dynamics and spindle assembly, and its overexpression is implicated in the progression of various human cancers.[1] The development of targeted protein degraders offers a novel therapeutic strategy to diminish the levels of oncoproteins like TACC3. Sniper(tacc3)-11 is a potent and specific degrader of the FGFR3-TACC3 fusion protein and induces the degradation of TACC3.[2][3][4][5] This is achieved through the recruitment of the cellular ubiquitin-proteasome system to the target protein, leading to its ubiquitination and subsequent degradation.[4][6][7]
Immunohistochemistry (IHC) is a powerful technique to visualize the in-situ expression and localization of proteins within tissue samples. This application note provides a detailed protocol for the detection of TACC3 protein levels in formalin-fixed, paraffin-embedded (FFPE) tissue sections following treatment with this compound. This method allows for the qualitative or semi-quantitative assessment of TACC3 degradation in a tissue-specific context.
Principle of the Method
The experimental workflow involves treating cells or animal models with this compound to induce TACC3 degradation. Subsequently, tissues are fixed, paraffin-embedded, and sectioned. The IHC protocol then utilizes a primary antibody specific to TACC3 to detect the protein in the tissue sections. A secondary antibody conjugated to an enzyme reacts with a chromogenic substrate to produce a colored precipitate at the site of the antigen, allowing for visualization by microscopy. The intensity of the staining is expected to be reduced in samples treated with this compound compared to vehicle-treated controls, reflecting the degradation of the TACC3 protein.
Caption: Experimental workflow for IHC detection of TACC3 after this compound treatment.
Data Presentation
The results of the immunohistochemical analysis can be semi-quantitatively scored to compare TACC3 levels between control and treated groups. The scoring should take into account both the intensity of the staining and the percentage of positively stained cells.
| Treatment Group | Staining Intensity (0-3) | Percentage of Positive Cells (%) | H-Score (Intensity x Percentage) |
| Vehicle Control | |||
| Sample 1 | |||
| Sample 2 | |||
| ... | |||
| This compound | |||
| Sample 1 | |||
| Sample 2 | |||
| ... |
Staining Intensity: 0 = No staining, 1 = Weak, 2 = Moderate, 3 = Strong.
Experimental Protocol
This protocol is intended for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials and Reagents:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Phosphate-Buffered Saline (PBS)
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody: Rabbit anti-TACC3 polyclonal antibody (recommended dilution 1:50 - 1:100, requires optimization)
-
Biotinylated Goat Anti-Rabbit Secondary Antibody
-
Streptavidin-HRP Conjugate
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate the sections by sequential immersion in 100% ethanol (2 changes, 3 minutes each), 95% ethanol (3 minutes), and 70% ethanol (3 minutes).
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER) is recommended for TACC3. The optimal buffer may need to be determined empirically.
-
Immerse slides in a staining dish containing pre-heated Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0).
-
Heat the slides in a microwave, pressure cooker, or water bath at 95-100°C for 10-20 minutes.
-
Allow the slides to cool to room temperature in the buffer (approximately 20-30 minutes).
-
Rinse sections with PBS (2 changes, 5 minutes each).
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide in PBS for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with PBS (2 changes, 5 minutes each).
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-TACC3 antibody in Blocking Buffer to the desired concentration (start with a 1:100 dilution and optimize as needed).
-
Drain the blocking buffer and apply the diluted primary antibody to the sections.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Apply the biotinylated secondary antibody diluted according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at room temperature.
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Apply the Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
-
Chromogenic Development:
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Apply the DAB solution to the sections and monitor for color development (typically 2-10 minutes).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Immerse the slides in Hematoxylin for 1-2 minutes.
-
Rinse with running tap water.
-
"Blue" the sections in a suitable buffer or tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in two changes of xylene.
-
Apply a coverslip using a permanent mounting medium.
-
Signaling Pathway and Mechanism of Action
This compound is a heterobifunctional molecule that links a TACC3-binding ligand to an E3 ubiquitin ligase-recruiting moiety. This proximity induces the ubiquitination of TACC3, marking it for degradation by the 26S proteasome, thereby reducing cellular TACC3 levels.
Caption: Mechanism of this compound-induced TACC3 degradation.
References
- 1. TACC3: a multi-functional protein promoting cancer cell survival and aggressiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|COA [dcchemicals.com]
- 4. Cancer cell death induced by novel small molecules degrading the TACC3 protein via the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a degrader against oncogenic fusion protein FGFR3-TACC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SNIPER(TACC3) induces cytoplasmic vacuolization and sensitizes cancer cells to Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer cell death induced by novel small molecules degrading the TACC3 protein via the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following Sniper(tacc3)-11 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) is a crucial regulator of the mitotic spindle and is frequently overexpressed in various human cancers, making it an attractive target for therapeutic intervention. The Sniper(tacc3) series of molecules are Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) designed to induce the degradation of TACC3 via the ubiquitin-proteasome pathway. Sniper(tacc3)-11 is a potent degrader specifically targeting the FGFR3-TACC3 fusion protein, an oncogenic driver in a subset of cancers, including bladder cancer and glioblastoma. By inducing the degradation of TACC3, this compound has been shown to suppress the growth of cancer cells positive for the FGFR3-TACC3 fusion. One of the key mechanisms by which TACC3 depletion leads to cancer cell death is the induction of apoptosis.
These application notes provide a detailed protocol for the analysis of apoptosis in cancer cell lines expressing the FGFR3-TACC3 fusion protein after treatment with this compound, using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Mechanism of Action: this compound Induced Apoptosis
This compound is a heterobifunctional molecule that brings the TACC3 protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of TACC3. The depletion of TACC3 disrupts mitotic spindle formation, which can lead to mitotic catastrophe and the induction of apoptosis. The apoptotic cascade can be initiated through various cellular stress signals resulting from aberrant mitosis.
Data Presentation
The following tables present illustrative quantitative data on the dose-dependent and time-course effects of this compound on apoptosis in a hypothetical FGFR3-TACC3 positive cancer cell line (e.g., RT4 bladder cancer cells). This data is representative of typical results obtained from flow cytometry analysis using Annexin V and Propidium Iodide staining.
Table 1: Dose-Dependent Induction of Apoptosis by this compound (48-hour treatment)
| This compound Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 0.1 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 1.0 |
| 0.5 | 62.3 ± 4.2 | 25.4 ± 2.5 | 12.3 ± 1.8 |
| 1.0 | 40.1 ± 3.8 | 42.5 ± 3.1 | 17.4 ± 2.2 |
| 3.0 | 25.7 ± 2.9 | 55.8 ± 4.0 | 18.5 ± 2.5 |
Table 2: Time-Course of Apoptosis Induction by this compound (1.0 µM)
| Treatment Time (hours) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.6 | 1.8 ± 0.4 |
| 12 | 80.5 ± 3.1 | 12.3 ± 1.5 | 7.2 ± 1.1 |
| 24 | 65.2 ± 4.0 | 24.8 ± 2.8 | 10.0 ± 1.7 |
| 48 | 40.1 ± 3.8 | 42.5 ± 3.1 | 17.4 ± 2.2 |
| 72 | 28.9 ± 3.2 | 48.7 ± 3.5 | 22.4 ± 2.8 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
Materials:
-
FGFR3-TACC3 positive cancer cell line (e.g., RT4)
-
Appropriate cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture the FGFR3-TACC3 positive cancer cells in the recommended medium until they reach approximately 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).
-
Seed the cells into 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Remove the old medium and add fresh medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).
Protocol 2: Apoptosis Analysis by Annexin V and Propidium Iodide Staining via Flow Cytometry
This protocol is a general guideline and may need to be optimized based on the specific flow cytometer and reagents used.[1][2][3]
Materials:
-
Treated and control cells from Protocol 1
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium (which may contain detached apoptotic cells).
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with serum-containing medium and combine these cells with the previously collected supernatant.
-
For suspension cells, directly collect the cells from the culture vessel.
-
-
Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately (within 1 hour).
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
Mandatory Visualizations
Caption: Signaling pathway of this compound induced apoptosis.
Caption: Experimental workflow for apoptosis analysis.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Sniper(tacc3)-11 Experiments
Welcome to the technical support center for Sniper(tacc3)-11. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot experiments where the expected degradation of Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) is not observed after treatment with this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: I treated my cells with this compound, but I don't see any degradation of TACC3. What are the potential reasons for this?
Several factors can contribute to the lack of TACC3 degradation. Here's a systematic guide to troubleshooting the issue:
1. Compound Integrity and Handling:
-
Is the compound properly dissolved and stored? this compound should be stored as a powder at -20°C for up to 3 years and as a stock solution at -80°C for up to 6 months.[1][2] Repeated freeze-thaw cycles should be avoided.[1][3] Ensure the compound is fully dissolved in a suitable solvent like DMSO before use.[1]
-
Was the correct concentration used? Effective concentrations for this compound have been reported in the micromolar range (e.g., 0.3-3 µM).[1][4] It's crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
2. Experimental Conditions:
-
Was the incubation time sufficient? TACC3 degradation by a similar compound, SNIPER(TACC3)-2, was observed to have a half-life of approximately 5 hours.[5] For this compound, initial experiments often use a 6-hour incubation time.[1][4] A time-course experiment (e.g., 2, 4, 6, 8, 12, 24 hours) is recommended to identify the optimal degradation window.
-
Is the cell confluency appropriate? A cell confluency of around 70% at the time of treatment is often recommended for PROTAC experiments to ensure cells are in a healthy, proliferative state.[6]
3. Cellular Context:
-
Does the cell line express TACC3? TACC3 expression levels can vary significantly between different cell lines.[7][8][9] Confirm TACC3 expression in your chosen cell line by Western blot before starting degradation experiments.
-
Are the necessary components of the ubiquitin-proteasome system (UPS) present and functional? The activity of PROTACs and SNIPERs is dependent on the cellular context, including the expression and activity of the specific E3 ligase complex they recruit.[10] SNIPER(TACC3) has been shown to utilize the anaphase-promoting complex/cyclosome (APC/C^CDH1) E3 ligase to mediate TACC3 degradation.[5][11][12] The expression and activity of this E3 ligase can vary between cell lines and cell cycle phases.
-
Could there be acquired resistance? Prolonged exposure to targeted degraders can sometimes lead to acquired resistance, for instance, through genomic alterations in the components of the E3 ligase complex.[13]
4. Technical Execution of Protein Detection:
-
Is the Western blot protocol optimized for TACC3 detection? Ensure your lysis buffer is effective, an appropriate amount of protein is loaded (typically 20-40 µg for whole-cell lysates), and your primary and secondary antibodies are specific and used at the correct dilutions.[6][14][15] Refer to the detailed Western Blot protocol below for guidance.
Q2: How can I confirm that my this compound compound is active?
If you suspect an issue with the compound itself, consider the following:
-
Use a positive control cell line: Test the compound on a cell line known to be sensitive to this compound, such as RT4 cells which express the FGFR3-TACC3 fusion protein.[1][4]
-
Perform a dose-response curve: A lack of degradation even at high concentrations could indicate a problem with the compound's integrity or solubility.
-
Verify with a new batch of the compound: If possible, obtain a fresh vial of this compound to rule out degradation of your current stock.
Q3: My Western blot for TACC3 is not working well. What can I do?
Troubleshooting your Western blot is crucial for accurately assessing protein degradation.
Table 1: Western Blot Troubleshooting for TACC3 Detection
| Problem | Possible Cause | Recommendation |
| No or weak TACC3 signal | Insufficient protein loaded. | Increase the amount of total protein loaded to 30-50 µg.[6][14] |
| Low TACC3 expression in the cell line. | Confirm TACC3 expression using a positive control cell line or by consulting literature.[14] | |
| Inefficient protein transfer. | Optimize transfer conditions (time, voltage) based on the molecular weight of TACC3 (~90-100 kDa). Consider using a wet transfer system for large proteins.[15][16] | |
| Primary antibody issue (inactivity, wrong dilution). | Use a fresh dilution of the antibody and consider titrating the concentration. Ensure the antibody is validated for Western blotting.[17] | |
| High background | Insufficient blocking. | Increase blocking time to 1-2 hours at room temperature or use a different blocking agent (e.g., 5% BSA instead of milk).[15] |
| Primary or secondary antibody concentration too high. | Decrease the antibody concentrations and perform a titration to find the optimal dilution.[15][17] | |
| Inadequate washing. | Increase the number and duration of wash steps.[16][17] | |
| Non-specific bands | Antibody cross-reactivity. | Use a more specific (e.g., monoclonal) antibody. Ensure your sample preparation minimizes protein degradation.[18] |
| Protein aggregation. | Ensure complete denaturation of the sample by boiling in Laemmli buffer before loading.[15] |
Experimental Protocols
Protocol 1: Western Blotting for TACC3 Degradation
This protocol outlines the steps to assess TACC3 protein levels following treatment with this compound.
1. Cell Seeding and Treatment: a. Seed cells in a 6-well plate at a density that will result in approximately 70% confluency on the day of treatment.[6] b. The following day, treat the cells with the desired concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) or a vehicle control (e.g., DMSO). c. Incubate for the desired time points (e.g., 6, 12, 24 hours).
2. Cell Lysis: a. Wash the cells once with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing every 10 minutes. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Protein Transfer: a. Prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5-10 minutes. b. Load 20-40 µg of protein per lane onto an 8-10% SDS-PAGE gel.[6] c. Run the gel until the dye front reaches the bottom. d. Transfer the proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against TACC3 (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with an HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
5. Detection: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate and visualize the bands using a chemiluminescence imaging system. c. Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
Signaling Pathways and Workflows
Mechanism of Action of this compound
This compound is a heterobifunctional molecule designed to induce the degradation of TACC3. It functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[19][20][21] One part of the Sniper molecule binds to TACC3, while the other part binds to an E3 ubiquitin ligase, in this case, likely APC/C^CDH1.[5] This brings TACC3 into close proximity with the E3 ligase, leading to the polyubiquitination of TACC3. The polyubiquitin chain acts as a signal for the proteasome to recognize and degrade the TACC3 protein.[19][20][22]
Caption: Mechanism of TACC3 degradation induced by this compound.
Troubleshooting Workflow
When encountering a lack of TACC3 degradation, follow this logical workflow to identify the potential issue.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|COA [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | FGFR3-TACC3降解剂 | CAS 2906151-68-4 | 美国InvivoChem [invivochem.cn]
- 5. Cancer cell death induced by novel small molecules degrading the TACC3 protein via the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | Inhibiting of TACC3 Promotes Cell Proliferation, Cell Invasion and the EMT Pathway in Breast Cancer [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Cdh1 controls the stability of TACC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. Western blot troubleshooting guide! [jacksonimmuno.com]
- 17. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 19. Proteolysis-Targeting Chimeras: Harnessing the Ubiquitin-Proteasome System to Induce Degradation of Specific Target Proteins | Annual Reviews [annualreviews.org]
- 20. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - IN [thermofisher.com]
- 21. youtube.com [youtube.com]
- 22. Targeted Protein Degradation: Principles and Applications of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Experiments with Sniper(tacc3)-11
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects and ensure robust, reproducible results when using Sniper(tacc3)-11.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) designed to induce the degradation of the Transforming Acidic Coiled-Coil containing protein 3 (TACC3). It is a chimeric molecule that consists of a ligand that binds to the TACC3 protein and another ligand that recruits an E3 ubiquitin ligase, specifically the Inhibitor of Apoptosis Proteins (IAPs). This proximity induces the ubiquitination of TACC3, marking it for degradation by the proteasome.[1][2][3][4] Some research indicates that SNIPER(TACC3) compounds can induce apoptosis and paraptosis-like cell death in cancer cells that express high levels of TACC3.[5][6][7]
Q2: What are the potential sources of off-target effects with this compound?
A2: Off-target effects with this compound can arise from several sources:
-
IAP Ligand-Mediated Effects: The ligand used to recruit the IAP E3 ligase may have its own biological activity, potentially leading to the degradation of other proteins or affecting signaling pathways independent of TACC3 degradation.[2]
-
TACC3 Ligand-Mediated Effects: The ligand targeting TACC3 might have some affinity for other proteins with similar binding pockets, leading to their unintended degradation.
-
Ternary Complex-Mediated Off-Targets: The formation of the this compound-TACC3-IAP ternary complex might create novel protein interaction surfaces, leading to the ubiquitination and degradation of proteins that are not the intended target but are brought into proximity.
-
High Concentrations: Using excessive concentrations of this compound can lead to non-specific protein degradation and cellular stress responses.[3]
Q3: How can I be sure that the observed phenotype is due to TACC3 degradation?
A3: To confirm that your experimental observations are a direct result of TACC3 degradation, it is crucial to include several key experiments:
-
Use of Negative Controls: Perform experiments in parallel with an inactive control compound that is structurally similar to this compound but cannot induce TACC3 degradation.
-
Rescue Experiments: Attempt to rescue the observed phenotype by re-expressing a TACC3 mutant that is resistant to this compound-mediated degradation.
-
Time-Course Analysis: Observe the temporal correlation between TACC3 degradation and the onset of the phenotype. The phenotype should appear after or concurrently with TACC3 degradation.
-
Orthogonal Approaches: Use alternative methods to deplete TACC3, such as siRNA or CRISPR/Cas9, and check if the same phenotype is observed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cell toxicity or unexpected phenotypes at effective concentrations. | Off-target effects of this compound. | 1. Optimize Concentration: Perform a dose-response experiment to determine the lowest effective concentration that induces TACC3 degradation without causing widespread toxicity. 2. Use an Inactive Control: Compare the phenotype with that of cells treated with an inactive control to distinguish TACC3-degradation-specific effects from off-target effects. 3. Perform Proteomics Analysis: Conduct a global proteomics experiment to identify proteins that are unintentionally degraded. |
| Inconsistent TACC3 degradation between experiments. | 1. Cell passage number and confluency. 2. Reagent stability. 3. Inconsistent incubation times. | 1. Standardize Cell Culture: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Proper Reagent Handling: Aliquot and store this compound at -80°C to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. 3. Precise Timing: Ensure consistent incubation times for all experiments. |
| No TACC3 degradation observed. | 1. Low expression of TACC3 in the cell line. 2. Low expression of the required IAP E3 ligase. 3. Incorrect concentration of this compound. 4. Degraded compound. | 1. Confirm TACC3 Expression: Verify TACC3 protein levels in your cell line by Western blot. 2. Confirm IAP Expression: Check for the expression of IAP family members (e.g., cIAP1, XIAP) in your cell line. 3. Dose-Response: Perform a dose-response experiment with a wider concentration range. 4. Use Fresh Compound: Use a fresh aliquot of this compound. |
| Phenotype observed is different from that reported with TACC3 knockdown/knockout. | 1. Off-target effects of this compound. 2. Acute protein degradation vs. long-term genetic depletion. | 1. Thoroughly Validate with Controls: Use inactive controls and orthogonal approaches (siRNA, CRISPR) to confirm the phenotype is TACC3-dependent. 2. Consider Temporal Effects: The rapid removal of a protein can have different cellular consequences than long-term absence. |
Quantitative Data Summary
| Compound | Cell Line | Concentration (µM) | Incubation Time | Effect on FGFR3-TACC3 Levels | Reference |
| This compound | RT4 | 0.3 | 6 hours | Reduced | [7][8] |
| This compound | RT4 | 1 | 6 hours | Reduced | [7][8] |
| This compound | RT4 | 3 | 6 hours | Reduced | [7][8] |
Note: The primary target of this compound is the oncogenic fusion protein FGFR3-TACC3.[7][8]
Precise DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values for this compound have not been publicly reported. Researchers should determine these values empirically in their cell line of interest.
Key Experimental Protocols
Protocol: Dose-Response and Time-Course Analysis of TACC3 Degradation
This protocol outlines the steps to determine the optimal concentration and time for TACC3 degradation by this compound.
Materials:
-
This compound
-
Inactive control compound (if available)
-
Cell line of interest
-
Cell culture medium and reagents
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Primary antibodies (anti-TACC3, anti-GAPDH or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Preparation: Prepare a stock solution of this compound and the inactive control in DMSO. Serially dilute the compounds in cell culture medium to achieve the desired final concentrations.
-
Treatment:
-
Dose-Response: Treat cells with a range of this compound concentrations (e.g., 0.01, 0.1, 0.3, 1, 3, 10 µM) for a fixed time (e.g., 6 hours).
-
Time-Course: Treat cells with a fixed concentration of this compound (determined from the dose-response experiment) for various durations (e.g., 1, 2, 4, 6, 12, 24 hours).
-
-
Cell Lysis: At the end of the treatment period, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against TACC3 and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
-
Data Analysis: Quantify the band intensities for TACC3 and the loading control. Normalize the TACC3 signal to the loading control and then to the vehicle-treated control to determine the percentage of remaining TACC3. Plot the percentage of TACC3 remaining versus the log of the this compound concentration to determine the DC50 and Dmax.
Protocol: Global Proteomics Analysis for Off-Target Identification
This protocol provides a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.
Materials:
-
This compound
-
Inactive control compound
-
Vehicle (DMSO)
-
Cell line of interest
-
Lysis buffer for mass spectrometry (e.g., urea-based buffer)
-
DTT and iodoacetamide
-
Trypsin
-
Sample clean-up columns (e.g., C18)
-
LC-MS/MS instrument
-
Proteomics data analysis software
Procedure:
-
Cell Treatment: Treat cells with this compound, an inactive control, and vehicle (DMSO) for the desired time and concentration. It is recommended to use the lowest effective concentration determined from the dose-response experiment.
-
Cell Lysis and Protein Digestion:
-
Lyse the cells in a buffer compatible with mass spectrometry.
-
Reduce and alkylate the proteins using DTT and iodoacetamide.
-
Digest the proteins into peptides using trypsin.
-
-
Peptide Labeling (Optional but Recommended): For quantitative analysis, label the peptides from each condition with isobaric tags (e.g., TMT or iTRAQ).
-
Sample Clean-up: Desalt the peptide samples using C18 columns.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Data Analysis:
-
Use a proteomics software suite to identify and quantify peptides and proteins.
-
Normalize the data and perform statistical analysis to identify proteins with significantly altered abundance in the this compound treated samples compared to the control samples.
-
Filter the results to identify proteins that are significantly downregulated, as these are potential off-targets.
-
Mandatory Visualizations
Caption: TACC3 interacts with and modulates several key signaling pathways to promote cancer cell proliferation, survival, and motility.[9][10][11][12][13][14]
Caption: A logical workflow for characterizing the activity and specificity of this compound in your experimental system.[12][15][16][17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 5. Derivatization of inhibitor of apoptosis protein (IAP) ligands yields improved inducers of estrogen receptor α degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SNIPER(TACC3) induces cytoplasmic vacuolization and sensitizes cancer cells to Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. Frontiers | Inhibiting of TACC3 Promotes Cell Proliferation, Cell Invasion and the EMT Pathway in Breast Cancer [frontiersin.org]
- 14. TACC3 as an independent prognostic marker for solid tumors: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validating Targets For Targeted Protein Degradation Using dTAG A Comprehensive Workflow Solution [bioprocessonline.com]
- 16. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. Validating Targets for TPD using dTAG – a comprehensive workflow solution [labhoo.com]
Addressing solubility issues of Sniper(tacc3)-11 in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of Sniper(tacc3)-11 in cell culture media. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific degrader of the oncogenic fusion protein FGFR3-TACC3.[1] It belongs to the class of compounds known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). Its mechanism of action involves recruiting the E3 ubiquitin ligase IAP, which leads to the ubiquitination and subsequent proteasomal degradation of the FGFR3-TACC3 protein. This targeted degradation suppresses the growth of cancer cells that are positive for the FGFR3-TACC3 fusion.[1]
Q2: What are the physical and chemical properties of this compound?
This compound is a white to off-white solid powder.[1][2] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C51H66N10O7S2 | [1][3] |
| Molecular Weight | 995.26 g/mol | [1][3] |
| LogP | 7.4 | [2] |
Q3: What is the recommended solvent for preparing stock solutions of this compound?
The recommended solvent for preparing stock solutions of this compound for in vitro experiments is dimethyl sulfoxide (DMSO).[1] It is crucial to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[1]
Q4: What is the solubility of this compound in DMSO?
The solubility of this compound in DMSO is 100 mg/mL, which is equivalent to 100.48 mM.[1] It is important to note that ultrasonic treatment may be required to achieve complete dissolution at this concentration.[1]
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 | 100.48 | Ultrasonic treatment may be necessary. Use of newly opened, anhydrous DMSO is recommended.[1] |
Q5: How should I store this compound powder and stock solutions?
Proper storage is critical to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Data compiled from multiple sources.[1][3][4]
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1][3]
Troubleshooting Guide
This guide addresses common issues encountered when preparing and using this compound in cell culture media.
Problem: I am observing precipitation when I dilute my this compound DMSO stock solution in cell culture media.
This is a common issue for lipophilic compounds like this compound. The drastic change in solvent polarity from DMSO to an aqueous-based cell culture medium can cause the compound to precipitate out of solution.
Solutions:
-
Optimize the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.1%, to minimize cytotoxicity. However, a slightly higher concentration (up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Employ a stepwise dilution protocol: Instead of directly diluting the highly concentrated DMSO stock into the final volume of media, perform one or more intermediate dilution steps.
-
Utilize a serum-containing pre-dilution step: A three-step solubilization protocol has been shown to be effective for hydrophobic compounds.[5]
-
Step 1: Prepare a high-concentration stock solution in 100% DMSO.
-
Step 2: Perform an intermediate dilution in pre-warmed (50°C) fetal bovine serum (FBS).
-
Step 3: Make the final dilution in your complete cell culture medium.
-
-
Pre-warm the cell culture medium: Adding the compound to pre-warmed media (37°C) can sometimes improve solubility.
-
Increase mixing energy: After adding the compound to the media, vortex or sonicate the solution briefly to aid in dissolution.
Problem: The compound appears to have low potency or inconsistent effects in my cellular assays.
This could be related to poor solubility and the actual concentration of the compound in solution being lower than intended.
Solutions:
-
Visually inspect for precipitation: Before adding the treatment to your cells, carefully inspect the diluted solution for any visible precipitate. If precipitation is observed, the effective concentration will be lower than calculated.
-
Prepare fresh dilutions for each experiment: Do not store diluted solutions of this compound in cell culture media for extended periods, as the compound may precipitate over time. Prepare fresh dilutions from your frozen DMSO stock immediately before each experiment.[3]
-
Verify stock solution integrity: If you have been storing your DMSO stock for an extended period, consider preparing a fresh stock from the powder. Ensure that the DMSO used is of high quality and anhydrous.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 9.95 mg of the compound (Molecular Weight = 995.26 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.
-
Once completely dissolved, aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][3]
-
Protocol for Diluting this compound in Cell Culture Media (Three-Step Method)
-
Materials:
-
10 mM this compound in DMSO (prepared as above)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Complete cell culture medium
-
Water bath set to 50°C
-
Incubator or water bath set to 37°C
-
-
Procedure:
-
Pre-warm the FBS in a 50°C water bath.
-
Pre-warm your complete cell culture medium in a 37°C incubator or water bath.
-
Step 1 (Intermediate Dilution in FBS): Prepare an intermediate dilution of your 10 mM this compound stock in the pre-warmed FBS. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:10 in pre-warmed FBS to make a 1 mM solution.
-
Step 2 (Final Dilution in Media): Add the intermediate FBS-diluted this compound to your pre-warmed complete cell culture medium to achieve the desired final concentration. For the example above, you would add the 1 mM intermediate solution at a 1:100 dilution to your media to get a final concentration of 10 µM.
-
Gently mix the final solution by inverting the tube or pipetting up and down.
-
Visually inspect for any precipitation before adding to your cells.
-
Visual Guides
Caption: Recommended workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | FGFR3-TACC3降解剂 | CAS 2906151-68-4 | 美国InvivoChem [invivochem.cn]
- 3. This compound|COA [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
Impact of incubation time on Sniper(tacc3)-11-mediated degradation
Welcome to the technical support center for Sniper(tacc3)-11. This guide is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for TACC3 degradation experiments. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation, with a focus on the impact of incubation time.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent degrader of the oncogenic fusion protein FGFR3-TACC3 and the TACC3 (Transforming Acidic Coiled-Coil-containing Protein 3) protein.[1][2][3] It is a type of molecule known as a "Specific and Nongenetic IAP-dependent Protein ERaser" (SNIPER). These molecules are designed as hybrid small compounds that induce the selective degradation of target proteins through the ubiquitin-proteasome pathway.[4]
Interestingly, while SNIPERs are generally designed to utilize cellular inhibitor of apoptosis protein 1 (cIAP1) as an E3 ubiquitin ligase, studies have shown that Sniper(tacc3) molecules induce TACC3 degradation by hijacking the Anaphase-Promoting Complex/Cyclosome (APC/C) with its co-activator CDH1 (APC/C-CDH1).[4][5][6] This leads to the poly-ubiquitylation of TACC3, marking it for degradation by the proteasome.[4]
Q2: What is the optimal incubation time for achieving TACC3 degradation with this compound?
The optimal incubation time can vary depending on the cell line, the concentration of this compound used, and the desired experimental endpoint. Based on available data, significant degradation of TACC3 can be observed at different time points:
-
Short-term (e.g., 6 hours): A noticeable reduction in TACC3 protein levels can be achieved.[1][2][4][7]
-
Long-term (e.g., 24-72 hours): More substantial degradation and downstream cellular effects, such as inhibition of cell growth, are typically observed.[1][2][4]
It is recommended to perform a time-course experiment (e.g., 2, 4, 6, 12, 24, and 48 hours) to determine the optimal incubation time for your specific experimental setup.
Q3: What is the recommended concentration range for this compound?
The effective concentration of this compound typically ranges from 0.3 µM to 30 µM.[1][2][4] A dose-response experiment is crucial to identify the optimal concentration that yields maximal TACC3 degradation with minimal off-target effects in your cell line of interest.
Q4: How stable is this compound in solution?
Stock solutions of this compound, once prepared, should be aliquoted and stored to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to keep the solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low TACC3 degradation observed | Suboptimal incubation time: The incubation period may be too short for the degradation machinery to act effectively. | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for TACC3 degradation in your specific cell line. |
| Suboptimal concentration: The concentration of this compound may be too low to induce degradation or too high, leading to the "hook effect" where binary complexes of Sniper-TACC3 or Sniper-E3 ligase predominate over the ternary complex. | Perform a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration. | |
| Low expression of APC/C-CDH1: The E3 ligase complex responsible for TACC3 ubiquitylation may not be sufficiently expressed in the cell line being used. | Verify the expression levels of CDH1 and other key components of the APC/C complex in your cell line via Western blot or qPCR. Consider using a different cell line with higher expression. | |
| Proteasome inhibition: The proteasome may be inhibited by other compounds in the media or the cells may have intrinsic resistance. | As a positive control, co-treat cells with this compound and a proteasome inhibitor like MG132. An accumulation of TACC3 would indicate that the upstream degradation machinery is working.[4] | |
| Compound instability: The this compound may have degraded due to improper storage or handling. | Ensure that the compound is stored correctly at -20°C or -80°C and that freeze-thaw cycles are minimized.[1] Prepare fresh dilutions for each experiment. | |
| High cell toxicity or off-target effects | Concentration is too high: High concentrations of this compound can lead to off-target effects and general cellular stress. | Lower the concentration of this compound. Refer to your dose-response curve to select a concentration that effectively degrades TACC3 with minimal toxicity. |
| Prolonged incubation time: Long exposure to the compound may induce cellular stress responses. | Reduce the incubation time. A shorter incubation may be sufficient to observe TACC3 degradation without causing excessive cell death. | |
| This compound may induce other cellular pathways: Besides TACC3 degradation, Sniper(tacc3) has been shown to induce cytoplasmic vacuolization and ER stress in some cancer cells.[8][9] | Monitor for markers of ER stress (e.g., by Western blot) and observe cell morphology. If these effects are confounding your results, consider adjusting the concentration or incubation time. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell passage number, confluency, or serum concentration can affect cellular responses. | Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure similar confluency at the time of treatment. |
| Inaccurate pipetting or dilution: Errors in preparing the compound dilutions can lead to variability. | Calibrate your pipettes regularly and prepare a master mix of the treatment media to ensure consistency across replicates. |
Quantitative Data Summary
The following table summarizes the reported effects of this compound and related SNIPER(TACC3) compounds on TACC3 levels and cell viability at different concentrations and incubation times.
| Compound | Concentration | Incubation Time | Cell Line | Observed Effect | Reference |
| This compound | 0.3 - 3 µM | 6 hours | RT4 | Reduced FGFR3-TACC3 levels | [1][2][7] |
| This compound | 0.3 - 3 µM | 72 hours | RT4 | Inhibited cell growth | [1][2] |
| SNIPER(TACC3)-1 | 30 µM | 6 hours | HT1080 | Significantly decreased TACC3 levels | [4][10] |
| SNIPER(TACC3)-1 | 10 µM | 24 hours | HT1080 | Significantly decreased TACC3 levels | [4][10] |
| SNIPER(TACC3)-2 | 30 µM | 4 hours | U2OS | Induced accumulation of ubiquitylated proteins | [8] |
Experimental Protocols
Western Blot for TACC3 Degradation
This protocol describes the steps to assess the degradation of TACC3 protein following treatment with this compound.
1. Cell Culture and Treatment: a. Seed the cells of interest in 6-well plates and allow them to adhere and reach 70-80% confluency. b. Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO). c. Incubate the cells for the desired amount of time (e.g., 6, 12, 24 hours) at 37°C in a CO2 incubator.
2. Cell Lysis: a. After incubation, wash the cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris. f. Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. d. Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against TACC3 (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
7. Detection: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. For a loading control, probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.
Visualizations
Caption: this compound-mediated degradation pathway of TACC3 protein.
Caption: Experimental workflow for assessing TACC3 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | FGFR3-TACC3降解剂 | CAS 2906151-68-4 | 美国InvivoChem [invivochem.cn]
- 3. This compound|COA [dcchemicals.com]
- 4. Cancer cell death induced by novel small molecules degrading the TACC3 protein via the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cdh1 controls the stability of TACC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SNIPER(TACC3) induces cytoplasmic vacuolization and sensitizes cancer cells to Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SNIPER(TACC3) induces cytoplasmic vacuolization and sensitizes cancer cells to Bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
Technical Support Center: Investigating E3 Ligase Dependency of Sniper(tacc3)-11
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the identification of the E3 ubiquitin ligase dependency for Sniper(tacc3)-11 activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent degrader of the Transforming Acidic Coiled-Coil containing protein 3 (TACC3). It has also been shown to effectively degrade the oncogenic fusion protein FGFR3-TACC3, which is present in some cancers.[1][2][3] Its activity relies on the ubiquitin-proteasome system to achieve targeted protein degradation.[4][5][6]
Q2: What is the reported E3 ligase dependency for this compound?
Published research indicates that the anaphase-promoting complex/cyclosome (APC/C) with its co-activator CDH1 (APC/CCDH1) mediates the degradation of TACC3 induced by a SNIPER(TACC3) molecule.[4][5] Additionally, studies have shown that SNIPER(TACC3) can induce X-linked inhibitor of apoptosis protein (XIAP)-mediated ubiquitylation, suggesting a potential role for XIAP in its activity.[7][8]
Q3: How does the SNIPER technology generally work?
SNIPER (Specific and Nongenetic IAP-dependent Protein ERaser) technology utilizes chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[6][9] While the name suggests a dependency on Inhibitor of Apoptosis Proteins (IAPs), specific SNIPER molecules can recruit other E3 ligases.
Q4: Is it possible that other common E3 ligases like VHL or Cereblon (CRBN) are involved in this compound activity?
While Von Hippel-Lindau (VHL) and Cereblon (CRBN) are the most commonly hijacked E3 ligases for many targeted protein degraders (PROTACs), the primary evidence for SNIPER(TACC3) points towards APC/CCDH1.[4][5][10][11] However, it is a valid experimental question to investigate the potential involvement of VHL and CRBN to definitively rule them out and confirm the specificity of this compound.
Troubleshooting Guides
This section provides guidance on common issues that may arise during the experimental validation of the E3 ligase dependency of this compound.
Problem 1: No degradation of TACC3 is observed after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Cell line suitability | Confirm that your cell line expresses TACC3 at a detectable level. Also, verify the expression of the putative E3 ligase components (e.g., CDH1, APC subunits, XIAP). |
| Compound inactivity | Ensure the integrity and concentration of your this compound stock. Test a fresh batch or a different lot if possible. Include a positive control compound known to degrade another protein in your cell line. |
| Incorrect dosage or treatment time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration for TACC3 degradation in your specific cell line. Published data suggests concentrations in the micromolar range and treatment times of 6 to 24 hours.[6] |
| Proteasome inhibition | Co-treat cells with a proteasome inhibitor (e.g., MG132) and this compound. If this compound is working, you should see an accumulation of ubiquitinated TACC3 and a rescue of the total TACC3 levels compared to this compound treatment alone.[4] |
Problem 2: Conflicting results on which E3 ligase is involved.
| Potential Cause | Troubleshooting Step |
| Off-target effects of inhibitors | When using chemical inhibitors of E3 ligases (e.g., MLN4924 for Cullin-RING ligases), be aware of potential off-target effects. Validate findings using genetic approaches. |
| Redundant E3 ligase activity | It is possible that more than one E3 ligase can be recruited by this compound, especially at higher concentrations. Perform experiments with single and combined knockdowns of candidate E3 ligases. |
| Cell-type specific E3 ligase expression | The expression and activity of E3 ligases can vary significantly between different cell lines.[10] Confirm the expression levels of all candidate E3 ligases in your experimental system. |
Quantitative Data Summary
The following tables summarize expected outcomes from key experiments designed to identify the E3 ligase dependency of this compound.
Table 1: Expected TACC3 Degradation with E3 Ligase Knockdown/Knockout
| Experimental Condition | Expected % TACC3 Degradation (relative to control) | Interpretation |
| This compound + Control siRNA | 80-90% | Baseline degradation |
| This compound + CDH1 siRNA | 10-20% | Strong dependency on APC/CCDH1 |
| This compound + XIAP siRNA | 40-60% | Partial dependency on XIAP |
| This compound + VHL siRNA | 80-90% | No significant dependency on VHL |
| This compound + CRBN siRNA | 80-90% | No significant dependency on CRBN |
Table 2: Co-immunoprecipitation Results
| Bait Protein (IP) | Detected Interactors (Western Blot) | Interpretation |
| TACC3 (from this compound treated cells) | CDH1, Ubiquitin | This compound promotes the interaction between TACC3 and APC/CCDH1, leading to ubiquitination. |
| TACC3 (from untreated cells) | Low/No CDH1 | Basal interaction is low. |
| IgG Control | No TACC3, No CDH1 | Negative control for non-specific binding. |
Experimental Protocols
Protocol 1: siRNA-mediated Knockdown to Determine E3 Ligase Dependency
-
Cell Seeding: Seed the cancer cell line of interest (e.g., HeLa, U2OS) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection: Transfect cells with siRNAs targeting CDH1, XIAP, VHL, CRBN, or a non-targeting control siRNA using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours to ensure efficient knockdown of the target proteins.
-
This compound Treatment: Treat the cells with the desired concentration of this compound or DMSO (vehicle control) for the determined optimal time (e.g., 6-24 hours).
-
Cell Lysis and Western Blotting: Lyse the cells and perform Western blot analysis to detect the protein levels of TACC3 and the knockdown efficiency of the respective E3 ligases. Use a loading control (e.g., GAPDH, β-actin) for normalization.
Protocol 2: Co-immunoprecipitation to Validate Ternary Complex Formation
-
Cell Treatment: Treat cells with this compound or DMSO for the optimal duration to induce TACC3 degradation.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against TACC3 or an isotype control IgG antibody overnight at 4°C.
-
Bead Incubation: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads and analyze the eluates by Western blotting using antibodies against TACC3, CDH1, and other potential E3 ligase components.
Visualizations
Caption: Workflow for identifying the E3 ligase dependency of this compound.
Caption: Signaling pathway for this compound-mediated TACC3 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | FGFR3-TACC3降解剂 | CAS 2906151-68-4 | 美国InvivoChem [invivochem.cn]
- 3. This compound|COA [dcchemicals.com]
- 4. Cancer cell death induced by novel small molecules degrading the TACC3 protein via the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer cell death induced by novel small molecules degrading the TACC3 protein via the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. SNIPER(TACC3) induces cytoplasmic vacuolization and sensitizes cancer cells to Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SNIPER(TACC3) induces cytoplasmic vacuolization and sensitizes cancer cells to Bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the On-Target Activity of Sniper(tacc3)-11: A Comparative Guide Using CRISPR
For researchers and drug development professionals, ensuring the on-target activity of a novel therapeutic agent is paramount. This guide provides a comparative analysis of Sniper(tacc3)-11, a targeted protein degrader, with a focus on validating its on-target activity using CRISPR-Cas9 technology as a benchmark. We also compare its performance with other reported TACC3 inhibitors, supported by experimental data from published studies.
Introduction to this compound and TACC3
Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) is a crucial protein involved in microtubule stabilization during mitosis. Its overexpression and the presence of oncogenic fusion proteins, such as FGFR3-TACC3, are implicated in various cancers, making it an attractive therapeutic target.[1][2] this compound is a Specific and Nongenetic IAP-dependent Protein ERaser (SNIPER) designed to specifically degrade the FGFR3-TACC3 fusion protein by hijacking the ubiquitin-proteasome system.[3]
On-Target Validation Strategy: CRISPR as the Gold Standard
CRISPR-Cas9-mediated gene knockout provides a definitive method to study the cellular consequences of eliminating a target protein. By comparing the phenotype of cells treated with this compound to that of cells with a CRISPR-induced knockout of TACC3 or the FGFR3-TACC3 fusion, we can rigorously assess the on-target specificity of the compound. An ideal validation experiment would demonstrate that this compound recapitulates the phenotype of the genetic knockout and has no effect in cells already lacking the target protein.
Comparative Performance Data
The following tables summarize the available quantitative data from various studies to facilitate a comparison between this compound, CRISPR-mediated knockout of TACC3/FGFR3-TACC3, and other small molecule inhibitors of TACC3.
Table 1: Comparison of Anti-Proliferative and On-Target Effects
| Method | Target | Cell Line | Metric | Value | Reference |
| This compound | FGFR3-TACC3 | RT4 | Growth Inhibition | Significant at 3 µM | [3] |
| FGFR3-TACC3 | RT4 | Protein Reduction | Observed at 0.3-3 µM | [3] | |
| CRISPR/Cas13a | FGFR3-TACC3 | RT4, RT112 | Proliferation | Significant Inhibition | [4] |
| CRISPR/Cas9 | TACC3 | JIMT-1, MDA-MB-231 | Tumor Growth | Significant Reduction | [5] |
| BO-264 | TACC3 | JIMT-1 | IC50 | ~0.25 µM | [5] |
| TACC3 | MDA-MB-231 | IC50 | ~0.5 µM | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of this compound-induced degradation of FGFR3-TACC3.
Caption: Workflow for validating this compound's on-target activity using CRISPR.
Experimental Protocols
CRISPR/Cas9-Mediated Knockout of FGFR3-TACC3
This protocol outlines the general steps for generating an FGFR3-TACC3 knockout cell line to serve as a negative control for this compound treatment.
a. gRNA Design and Cloning:
-
Design two to four unique guide RNAs (gRNAs) targeting a constitutive exon of the FGFR3-TACC3 fusion gene.
-
Synthesize and clone the gRNAs into a suitable Cas9 expression vector.
b. Transfection:
-
Transfect the target cells (e.g., RT4 bladder cancer cells, which are positive for the FGFR3-TACC3 fusion) with the Cas9-gRNA plasmid using a suitable transfection reagent.
c. Single-Cell Cloning and Expansion:
-
Two to three days post-transfection, isolate single cells into 96-well plates using fluorescence-activated cell sorting (FACS) or limiting dilution.
-
Expand the single-cell clones into larger populations.
d. Knockout Validation:
-
Genomic DNA Sequencing: Extract genomic DNA from the expanded clones. Amplify the target region by PCR and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot: Lyse a portion of the cells from each clone and perform a Western blot using an antibody against TACC3 or FGFR3 to confirm the absence of the fusion protein.
Western Blot for TACC3 Degradation
This protocol is for quantifying the degradation of FGFR3-TACC3 after treatment with this compound.
a. Cell Lysis:
-
Plate cells and treat with varying concentrations of this compound for the desired time (e.g., 6, 12, 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
b. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
c. SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
d. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against TACC3 or FGFR3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
e. Quantification (for DC50 and Dmax determination):
-
Quantify the band intensities using densitometry software.
-
Normalize the TACC3/FGFR3-TACC3 band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the log of the compound concentration and fit a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[6]
Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
a. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
b. Compound Treatment:
-
Treat the cells with a serial dilution of this compound and control compounds. Include a vehicle-only control.
-
Incubate for a specified period (e.g., 72 hours).
c. MTT Addition and Incubation:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
d. Solubilization and Absorbance Reading:
-
Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
e. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 (concentration for 50% inhibition of cell growth).
Conclusion
Validating the on-target activity of a targeted protein degrader like this compound is a critical step in its development. The use of CRISPR-Cas9 to generate knockout cell lines provides an invaluable tool for establishing a genetic baseline and confirming the specificity of the compound. By comparing the phenotypic and proteomic effects of this compound with those of a TACC3/FGFR3-TACC3 knockout and other small molecule inhibitors, researchers can gain a high degree of confidence in the on-target mechanism of action. This guide provides a framework and the necessary experimental protocols to perform such a validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Oncogenic driver FGFR3-TACC3 requires five coiled-coil heptads for activation and disulfide bond formation for stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CRISPR-Cas13a Targeting the FGFR3-TACC3 Fusion Gene Inhibits Proliferation of Bladder Cancer Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting TACC3 represents a novel vulnerability in highly aggressive breast cancers with centrosome amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison: Sniper(tacc3)-11 Versus FGFR Tyrosine Kinase Inhibitors for FGFR3-TACC3 Fusion-Positive Cancers
For researchers and drug development professionals, the emergence of targeted therapies for cancers harboring specific genetic alterations has opened new avenues for precision medicine. One such alteration, the FGFR3-TACC3 gene fusion, has been identified as an oncogenic driver in a variety of solid tumors, including glioblastoma, bladder cancer, and lung cancer. This has spurred the development of therapeutic strategies aimed at neutralizing the activity of the resulting fusion protein. This guide provides a comprehensive comparison of two distinct therapeutic modalities: the novel protein degrader Sniper(tacc3)-11 and the established class of FGFR tyrosine kinase inhibitors (TKIs).
The FGFR3-TACC3 fusion protein results from a chromosomal translocation that joins the kinase domain of Fibroblast Growth Factor Receptor 3 (FGFR3) with the coiled-coil domain of Transforming Acidic Coiled-Coil containing protein 3 (TACC3). This fusion leads to constitutive activation of the FGFR3 kinase and its downstream signaling pathways, promoting uncontrolled cell proliferation and tumor growth. While FGFR TKIs have shown clinical activity in patients with FGFR-driven cancers, the development of resistance remains a significant challenge. This compound represents a novel approach that, instead of inhibiting the fusion protein's activity, targets it for degradation.
Mechanism of Action: Inhibition vs. Degradation
FGFR tyrosine kinase inhibitors are small molecules that competitively bind to the ATP-binding pocket of the FGFR kinase domain. This blockade prevents the transfer of phosphate groups to downstream substrate proteins, thereby inhibiting the signaling cascade that drives tumor cell proliferation and survival. Several FGFR TKIs, both selective and multi-targeted, are in clinical development or have received regulatory approval.
In contrast, this compound is a "Specific and Nongenetic IAP-dependent Protein Eraser" (SNIPER), a type of proteolysis-targeting chimera (PROTAC). This molecule is designed with two key components: one moiety that binds to the TACC3 portion of the fusion protein and another that recruits an E3 ubiquitin ligase, specifically the anaphase-promoting complex/cyclosome (APC/C) with its co-activator CDH1. This proximity induces the ubiquitination of the FGFR3-TACC3 fusion protein, marking it for degradation by the proteasome. This degradation-based mechanism offers a potential advantage over simple inhibition, particularly in overcoming resistance mechanisms that can arise with TKIs.
Signaling Pathways
The signaling pathways affected by both this compound and FGFR TKIs are centered around the constitutively active FGFR3 kinase domain of the fusion protein. Key downstream pathways include the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation. By either inhibiting the kinase activity or degrading the entire fusion protein, both therapeutic strategies aim to abrogate the aberrant signaling emanating from the FGFR3-TACC3 oncoprotein.
Caption: Signaling cascade initiated by the FGFR3-TACC3 fusion protein and points of intervention for FGFR TKIs and this compound.
Comparative Efficacy Data
Direct head-to-head comparative studies of this compound and FGFR TKIs are limited. The following tables summarize available preclinical data from separate studies, highlighting the in vitro potency of these agents against cancer cells harboring the FGFR3-TACC3 fusion. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Table 1: In Vitro Efficacy of this compound against FGFR3-TACC3 Positive Cancer Cells
| Compound | Cell Line | Assay Type | Endpoint | Result | Citation |
| This compound | RT4 (bladder cancer) | Western Blot | Protein Degradation | Reduction of FGFR3-TACC3 levels | [1][2] |
| This compound | RT4 (bladder cancer) | Cell Proliferation | Growth Inhibition | Inhibition at 3 µM | [1][2] |
Table 2: In Vitro Efficacy of Selected FGFR Tyrosine Kinase Inhibitors against FGFR3-TACC3 Expressing Cells
| Compound | Cell Line Model | Assay Type | Endpoint | IC50 | Citation |
| JNJ-42756493 (Erdafitinib) | Mouse astrocytes expressing FGFR3-TACC3 | Cell Viability | Growth Inhibition | 3.03 nM | [3] |
| JNJ-42756493 (Erdafitinib) | GIC-1123 (glioblastoma) | Cell Viability | Growth Inhibition | 1.55 nM | [3] |
| Infigratinib (BGJ398) | Ba/F3 cells expressing FGFR3-TACC3 | Cell Viability | Growth Inhibition | ~10 nM | [4] |
| Pemigatinib | Ba/F3 cells expressing FGFR3-TACC3 | Cell Viability | Growth Inhibition | ~10 nM | [4] |
| Futibatinib (TAS-120) | Ba/F3 cells expressing FGFR3-TACC3 | Cell Viability | Growth Inhibition | ~20 nM | [4] |
The available data suggests that FGFR TKIs exhibit high potency in the nanomolar range for inhibiting the proliferation of FGFR3-TACC3 driven cancer cells. In contrast, this compound demonstrates effective degradation of the target protein and subsequent growth inhibition at micromolar concentrations. While a direct comparison of IC50 values is not available for this compound from the provided search results, the concentration required for its activity appears to be higher than that of the TKIs. However, the distinct mechanism of action of this compound may offer advantages in specific contexts, such as overcoming TKI resistance.
Overcoming Resistance: A Potential Advantage for Degraders
A significant limitation of FGFR TKIs is the development of acquired resistance, often through secondary mutations in the FGFR kinase domain (gatekeeper mutations) or activation of bypass signaling pathways.[4][5][6] Because this compound targets the TACC3 portion of the fusion protein for degradation, it may remain effective against tumors that have developed resistance to FGFR TKIs through mutations in the FGFR kinase domain. This presents a compelling rationale for the development of TACC3-targeted degraders as a strategy to treat TKI-resistant FGFR3-TACC3 positive cancers.
Experimental Protocols
Cell Viability Assay (General Protocol for FGFR TKIs)
-
Cell Seeding: Cancer cells harboring the FGFR3-TACC3 fusion (e.g., RT4, or engineered Ba/F3 or NIH-3T3 cells) are seeded into 96-well plates at a density of 2,000-5,000 cells per well in complete growth medium and allowed to adhere overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the FGFR TKI or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
FGFR3-TACC3 Protein Degradation Assay (Western Blot)
-
Cell Treatment: FGFR3-TACC3 positive cells are treated with varying concentrations of this compound or vehicle control for a specified time (e.g., 6, 12, 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against FGFR3, TACC3, or a loading control (e.g., β-actin or GAPDH). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software to determine the extent of protein degradation.
In Vivo Xenograft Tumor Model (General Protocol)
-
Cell Implantation: FGFR3-TACC3 positive cancer cells (e.g., RT112 or patient-derived xenograft models) are suspended in a suitable matrix (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).[7]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment groups and treated with the investigational agent (e.g., an FGFR TKI administered orally daily) or vehicle control.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The primary efficacy endpoint is typically tumor growth inhibition. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting to assess target engagement).
-
Toxicity Assessment: Animal body weight and overall health are monitored throughout the study as indicators of treatment-related toxicity.
Visualizing the Experimental Workflow
Caption: A generalized workflow for the preclinical comparison of this compound and FGFR TKIs.
Conclusion
Both this compound and FGFR tyrosine kinase inhibitors represent promising therapeutic strategies for cancers driven by the FGFR3-TACC3 fusion oncogene. FGFR TKIs have demonstrated high potency in preclinical models and clinical activity. However, the emergence of resistance is a key challenge. This compound, with its distinct degradation-based mechanism of action, offers a potential solution to overcome TKI resistance, particularly that which is mediated by kinase domain mutations. Further head-to-head comparative studies, especially in in vivo models and eventually in clinical trials, are warranted to fully elucidate the relative efficacy and optimal therapeutic positioning of these two important classes of anti-cancer agents. The choice of therapy may ultimately depend on the specific molecular context of the tumor, including the presence of resistance mutations, and the safety profiles of the individual agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. qedtx.com [qedtx.com]
A Head-to-Head Comparison of TACC3 Degraders: Sniper(tacc3)-11 and Other Novel Agents
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Sniper(tacc3)-11 and other emerging degraders targeting the Transforming Acidic Coiled-Coil containing protein 3 (TACC3), a promising therapeutic target in oncology. This document summarizes key performance data, outlines detailed experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Introduction to TACC3 and its Role in Cancer
Transforming Acidic Coiled-Coil containing protein 3 (TACC3) is a critical regulator of the mitotic spindle, ensuring proper chromosome segregation during cell division. Its overexpression has been documented in a variety of human cancers, including glioblastoma, bladder cancer, and breast cancer, where it is often associated with tumor progression and poor prognosis. TACC3 contributes to oncogenesis through its involvement in key signaling pathways, including the PI3K/Akt and ERK pathways, which regulate cell proliferation, migration, and survival. The oncogenic landscape of TACC3 is further highlighted by the occurrence of gene fusions, most notably with the Fibroblast Growth Factor Receptor 3 (FGFR3), creating the potent FGFR3-TACC3 oncoprotein. This fusion protein leads to constitutive activation of FGFR signaling, driving uncontrolled cell growth.
The critical role of TACC3 in cancer has spurred the development of targeted therapies, including small molecule inhibitors and, more recently, protein degraders. Protein degraders, such as those based on the Proteolysis Targeting Chimera (PROTAC) and Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) technologies, offer a novel therapeutic modality by harnessing the cell's own ubiquitin-proteasome system to eliminate the target protein entirely, rather than just inhibiting its activity.
This guide focuses on a head-to-head comparison of this compound, a degrader of the FGFR3-TACC3 fusion protein, with other notable TACC3-targeting degraders and inhibitors.
Comparative Analysis of TACC3 Degraders and Inhibitors
This section provides a comparative overview of the in vitro efficacy of this compound and other TACC3-targeting compounds. The data presented is compiled from various studies and, therefore, experimental conditions may differ.
| Compound | Target(s) | Mechanism of Action | Efficacy | Cell Lines Tested | Reference |
| This compound | FGFR3-TACC3 fusion protein | IAP-mediated protein degradation (SNIPER) | Reduces FGFR3-TACC3 levels at 0.3-3 µM after 6 hours. Inhibits cell growth at 3 µM after 72 hours. | RT4 (FGFR3-TACC3 positive) | |
| SNIPER(TACC3)-1 | TACC3 | IAP-mediated protein degradation (SNIPER) | Significantly decreases TACC3 levels at 30 µM after 6 hours and at 10 µM after 24 hours. | HT1080 | |
| SNIPER(TACC3)-2 | TACC3 | IAP-mediated protein degradation (SNIPER) | Significantly decreases TACC3 levels at 30 µM after 6 hours and at 10 µM after 24 hours. | HT1080 | |
| LC-MF-4 | FGFR3, FGFR3-TACC3 | Protein Degrader | Potent degradation of FGFR3 with a DC50 of 30.8 nM and Dmax of 85% after 8 hours. | KMS-11 | |
| BO-264 | TACC3 | Small molecule inhibitor | IC50 of 188 nM. Inhibits viability of various breast cancer cell lines with IC50 values ranging from 120 nM to 360 nM. Inhibits viability of FGFR3-TACC3 fusion-positive cell lines (RT112 IC50 = 0.3 µM, RT4 IC50 = 3.66 µM). | JIMT-1, HCC1954, MDA-MB-231, MDA-MB-436, CAL51, RT112, RT4 |
Signaling Pathways and Mechanisms of Action
To understand the context in which these degraders operate, it is crucial to visualize the TACC3 signaling pathway and the general mechanism of action for SNIPER-based degraders.
Caption: TACC3 Signaling Pathway in Cancer.
Caption: SNIPER-mediated TACC3 Degradation.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of TACC3 degraders are provided below.
Western Blot Analysis for TACC3 Degradation
This protocol is for assessing the reduction of TACC3 or FGFR3-TACC3 protein levels following treatment with a degrader.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-TACC3, Anti-FGFR3, Anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Plate cells and treat with the TACC3 degrader at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-TACC3, diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control to determine the extent of protein degradation.
-
Cell Viability Assay (MTT or CCK-8)
This protocol measures the effect of TACC3 degraders on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
TACC3 degrader stock solution
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the TACC3 degrader. Include a vehicle-only control.
-
Incubate for the desired time period (e.g., 72 hours).
-
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan crystals.
-
For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Co-Immunoprecipitation (Co-IP) for Target Engagement
This protocol can be used to confirm the interaction between the TACC3 degrader, the target protein (TACC3 or FGFR3-TACC3), and the E3 ligase.
Materials:
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease inhibitors
-
Antibody against the E3 ligase (e.g., anti-IAP) or the target protein
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the TACC3 degrader or vehicle control.
-
Lyse the cells with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with the antibody of interest (e.g., anti-IAP) overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against TACC3 and the E3 ligase to confirm the formation of the ternary complex.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the evaluation of a novel TACC3 degrader.
Caption: TACC3 Degrader Evaluation Workflow.
Conclusion
The development of TACC3 degraders represents a promising avenue for the treatment of cancers harboring TACC3 overexpression or FGFR3-TACC3 fusions. This compound has demonstrated efficacy in degrading the FGFR3-TACC3 fusion protein, while other SNIPER molecules and degraders like LC-MF-4 show promise in targeting TACC3 and FGFR3, respectively. The TACC3 inhibitor BO-264 also exhibits potent anti-cancer activity.
Direct comparative studies under standardized conditions are needed to definitively rank the efficacy of these compounds. However, the data presented in this guide provides a valuable starting point for researchers in the field. The detailed protocols and workflow diagrams offer a practical framework for the evaluation of existing and novel TACC3-targeting agents. As research in this area continues, it is anticipated that these novel therapeutic strategies will translate into improved outcomes for cancer patients.
Synergistic Anti-Cancer Effects of SNIPER(TACC3)-11 and Bortezomib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic anti-cancer effects observed with the combination of SNIPER(TACC3)-11 and the proteasome inhibitor, bortezomib. The data presented herein is based on studies of closely related SNIPER(TACC3) compounds and established mechanisms of action, offering a strong rationale for the combination's therapeutic potential.
Executive Summary
The combination of this compound, a potent degrader of the Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3), and bortezomib, a proteasome inhibitor, presents a promising strategy for cancer therapy. Mechanistic studies reveal that SNIPER(TACC3) compounds induce endoplasmic reticulum (ER) stress and the accumulation of ubiquitylated protein aggregates.[1][2] Bortezomib, by inhibiting the proteasome, exacerbates this cellular stress, leading to a synergistic enhancement of cancer cell death.[1][2] This combination has demonstrated superior efficacy in reducing cancer cell viability compared to either agent alone in various cancer cell lines, including multiple myeloma and lymphoma models.[1]
Mechanism of Synergy
This compound belongs to a class of molecules called "Specific and Nongenetic IAP-dependent Protein Erasers" (SNIPERs) that induce the degradation of target proteins.[1][2] In the case of this compound, the target is TACC3, a protein frequently overexpressed in various cancers and involved in mitotic spindle stability.[1]
The synergistic effect with bortezomib stems from a dual assault on cellular protein homeostasis:
-
SNIPER(TACC3)-Induced Protein Aggregation and ER Stress: SNIPER(TACC3) compounds have been shown to induce the accumulation of ubiquitylated protein aggregates, a process requiring the X-linked inhibitor of apoptosis protein (XIAP).[1][2] This leads to significant ER stress and can trigger a form of cell death known as paraptosis-like cell death, characterized by extensive cytoplasmic vacuolization derived from the ER.[1][2]
-
Bortezomib-Mediated Proteasome Inhibition: Bortezomib is a potent and reversible inhibitor of the 26S proteasome, the primary machinery for degrading ubiquitylated proteins in the cell.[1] By blocking the proteasome, bortezomib prevents the clearance of the protein aggregates induced by SNIPER(TACC3), leading to an overwhelming level of cellular stress and enhanced cell death.[1]
Essentially, this compound creates a "protein waste" problem that bortezomib prevents the cell from cleaning up, resulting in a fatal combination for cancer cells.
Quantitative Data Summary
The following tables summarize the synergistic effects on cell viability observed in studies with a closely related SNIPER(TACC3) compound (SNIPER(TACC3)-2) and bortezomib. These results are indicative of the potential synergistic activity of this compound in combination with bortezomib.
Table 1: Single Agent Activity on Cancer Cell Viability
| Cell Line | Compound | IC50 |
| RPMI-8226 (Multiple Myeloma) | Bortezomib | ~10 nM |
| SNIPER(TACC3)-2 | ~20 µM | |
| KMS-11 (Multiple Myeloma) | Bortezomib | ~5 nM |
| SNIPER(TACC3)-2 | ~15 µM | |
| Raji (Burkitt's Lymphoma) | Bortezomib | ~8 nM |
| SNIPER(TACC3)-2 | ~25 µM | |
| U2OS (Osteosarcoma) | Bortezomib | ~15 nM |
| SNIPER(TACC3)-2 | ~30 µM |
Data are estimated from graphical representations in the cited literature and are for comparative purposes.[1]
Table 2: Synergistic Effect of Combination Treatment on Cancer Cell Viability
| Cell Line | Bortezomib Concentration | SNIPER(TACC3)-2 Concentration | % Cell Viability (Single Agent) | % Cell Viability (Combination) | Synergy |
| RPMI-8226 | 5 nM | 10 µM | Bortezomib: ~80%SNIPER(TACC3)-2: ~90% | ~40% | Synergistic |
| KMS-11 | 2.5 nM | 7.5 µM | Bortezomib: ~85%SNIPER(TACC3)-2: ~90% | ~50% | Synergistic |
| Raji | 4 nM | 12.5 µM | Bortezomib: ~80%SNIPER(TACC3)-2: ~85% | ~45% | Synergistic |
| U2OS | 7.5 nM | 15 µM | Bortezomib: ~85%SNIPER(TACC3)-2: ~80% | ~35% | Synergistic |
Data are estimated from graphical representations in the cited literature. Synergy was determined by the authors of the study based on the effect multiplication method.[1]
Experimental Protocols
1. Cell Viability Assay (WST-8 Assay)
This protocol is adapted for a 96-well plate format.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and Bortezomib
-
WST-8 (Water Soluble Tetrazolium salt) reagent (e.g., Cell Counting Kit-8)
-
96-well microplates
-
Microplate reader (450 nm absorbance)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound and bortezomib in complete medium.
-
Treat the cells with single agents or combinations at the desired concentrations. Include vehicle-only controls.
-
Incubate the plate for an additional 24-72 hours.
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Synergy Analysis (Combination Index Method)
-
Procedure:
-
Perform the cell viability assay with a matrix of concentrations for both this compound and bortezomib.
-
Use software such as CompuSyn to calculate the Combination Index (CI) based on the median-effect principle.
-
Interpret the CI values as follows:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Visualizations
Caption: Experimental workflow for assessing the synergy between this compound and bortezomib.
Caption: Signaling pathway of the synergistic action of this compound and bortezomib.
References
Unveiling the Downstream Cascade: An RNA-Seq-Guided Comparison of Sniper(tacc3)-11 and Other TACC3-Targeting Compounds
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the downstream signaling effects of Sniper(tacc3)-11, a potent degrader of the oncogenic FGFR3-TACC3 fusion protein. While direct RNA-sequencing data for this compound is not yet publicly available, this document synthesizes known downstream pathways of TACC3 and compares the transcriptomic effects of other TACC3 inhibitors to anticipate the molecular consequences of this compound treatment.
Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) has emerged as a critical player in various cancers, primarily through its role in microtubule dynamics and mitotic spindle assembly. Its fusion with Fibroblast Growth Factor Receptor 3 (FGFR3) creates a potent oncogene, FGFR3-TACC3, which drives tumor progression through constitutive activation of downstream signaling pathways. This compound is a specific and non-genetic IAP-dependent protein eraser (SNIPER) designed to induce the degradation of the FGFR3-TACC3 fusion protein, offering a promising therapeutic strategy.
This guide will delve into the anticipated downstream signaling alterations following treatment with this compound, drawing comparisons with the observed effects of other TACC3 inhibitors for which transcriptomic data is available.
Comparative Analysis of Downstream Signaling Effects
The degradation of the FGFR3-TACC3 fusion protein by this compound is expected to lead to a significant downregulation of key oncogenic signaling pathways. Based on studies of FGFR3-TACC3 signaling and the effects of other TACC3 inhibitors, the following table summarizes the anticipated changes in gene expression.
| Pathway Component | Expected Effect of this compound | Supporting Evidence from TACC3 Inhibition Studies |
| MAPK Pathway | ||
| ERK (MAPK1/3) | Downregulation of phosphorylation and activity | Inhibition of TACC3 has been shown to decrease ERK phosphorylation. |
| Downstream Targets (e.g., FOS, JUN) | Decreased expression | RNA-seq data from TACC3 knockdown studies show downregulation of MAPK target genes. |
| PI3K/AKT Pathway | ||
| AKT | Downregulation of phosphorylation and activity | TACC3 has been shown to activate the PI3K/AKT pathway.[1] |
| Downstream Targets (e.g., mTOR, GSK3B) | Decreased activity and target gene expression | Inhibition of TACC3 is associated with reduced AKT-mediated signaling. |
| Wnt/β-catenin Pathway | ||
| β-catenin (CTNNB1) | Decreased nuclear localization and activity | TACC3 can promote Wnt/β-catenin signaling. |
| Downstream Targets (e.g., MYC, CCND1) | Decreased expression | Knockdown of TACC3 has been linked to reduced expression of Wnt target genes. |
| Cell Cycle Regulation | ||
| Cyclins and CDKs | Downregulation of key cell cycle progression genes | TACC3 is essential for mitotic progression, and its inhibition leads to cell cycle arrest. |
| Apoptosis-related genes | Upregulation of pro-apoptotic genes (e.g., BAX, BAK) | Degradation of TACC3 is expected to induce apoptosis in cancer cells. |
Experimental Protocols
To confirm the downstream signaling effects of this compound, a comprehensive RNA-sequencing experiment would be essential. The following outlines a standard protocol for such an investigation.
Cell Culture and Treatment
-
Cell Line Selection: Utilize a cancer cell line endogenously expressing the FGFR3-TACC3 fusion protein (e.g., a subset of glioblastoma or bladder cancer cell lines).
-
Treatment: Culture cells to 70-80% confluency and treat with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and time points (e.g., 6, 12, 24 hours) alongside a vehicle control (e.g., DMSO).
RNA Extraction and Library Preparation
-
RNA Isolation: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen), ensuring high purity and integrity (RIN > 8).
-
Library Preparation: Prepare RNA-seq libraries from 1 µg of total RNA using a standard protocol such as the TruSeq RNA Library Prep Kit (Illumina). This involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
Sequencing and Data Analysis
-
Sequencing: Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq 6000) to a depth of at least 20 million reads per sample.
-
Data Analysis Pipeline:
-
Quality Control: Assess raw read quality using FastQC.
-
Alignment: Align reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Count reads per gene using tools such as featureCounts or HTSeq.
-
Differential Expression Analysis: Identify differentially expressed genes (DEGs) between this compound treated and control samples using packages like DESeq2 or edgeR in R.
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis tools (e.g., DAVID, Metascape) to identify significantly enriched biological pathways among the DEGs.
-
Visualizing the Molecular Impact
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the experimental workflow for its characterization via RNA-seq.
Conclusion
This compound represents a highly specific and potent approach to target the FGFR3-TACC3 oncoprotein. While direct transcriptomic data is awaited, evidence from related TACC3 inhibitor studies strongly suggests that its mechanism of action will result in the profound downregulation of critical cancer-driving pathways, including the MAPK, PI3K/AKT, and Wnt/β-catenin signaling cascades. The execution of comprehensive RNA-seq studies, following the outlined protocols, will be instrumental in fully elucidating the downstream molecular consequences of this compound and will further solidify its potential as a valuable therapeutic agent in the fight against FGFR3-TACC3-driven malignancies.
References
Evaluating the In Vivo Efficacy of Sniper(tacc3)-11 Against Other FGFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of targeted therapies has revolutionized the landscape of oncology, with a growing focus on precision medicine tailored to the specific molecular drivers of a patient's tumor. One such driver is the aberrant signaling of the Fibroblast Growth Factor Receptor (FGFR) pathway, implicated in a variety of cancers. The FGFR3-TACC3 fusion protein, in particular, has been identified as a potent oncogenic driver. This has led to the development of novel therapeutic agents, including Sniper(tacc3)-11, a specific degrader of the FGFR3-TACC3 fusion protein. This guide provides a comparative overview of the in vivo efficacy of this compound and other prominent FGFR inhibitors, supported by available experimental data, to aid researchers in their evaluation of these promising anti-cancer agents.
Mechanism of Action: A Tale of Two Strategies
Conventional FGFR inhibitors, such as erdafitinib, infigratinib, and pemigatinib, function as tyrosine kinase inhibitors (TKIs). They competitively bind to the ATP-binding pocket of the FGFR kinase domain, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival, including the RAS-MAPK-ERK and PI3K-AKT pathways.
In contrast, this compound employs a distinct and innovative mechanism of action. As a "Specific and Nongenetic IAP-dependent Protein Eraser" (SNIPER), it is designed to specifically recognize and induce the proteasomal degradation of the FGFR3-TACC3 fusion protein. This approach eliminates the oncogenic protein from the cell, offering a potentially more sustained and complete inhibition of its function.
Below is a diagram illustrating the FGFR signaling pathway and the points of intervention for both traditional FGFR inhibitors and this compound.
In Vivo Efficacy: A Comparative Overview
Direct head-to-head in vivo comparative studies of this compound against other FGFR inhibitors are not yet publicly available. However, by examining independent studies on these compounds in relevant preclinical models, we can draw some initial comparisons. The following table summarizes available in vivo efficacy data for this compound's class of molecules (TACC3 inhibitors) and key FGFR inhibitors in xenograft models, particularly those harboring FGFR3-TACC3 fusions.
| Compound | Class | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| BO-264 (TACC3 Inhibitor) | TACC3 Inhibitor | Colon Cancer (HCT-116 Xenograft) | Immunocompromised Mice | 50 mg/kg, oral, daily | Significant impairment of tumor growth | [1] |
| Infigratinib (BGJ398) | FGFR1-3 Inhibitor | Bladder Cancer (RT112 Xenograft, FGFR3-TACC3 fusion) | Nude rats | 15 mg/kg, oral, daily | Significant tumor growth inhibition | [2] |
| Pemigatinib (INCB054828) | FGFR1-3 Inhibitor | Bladder Carcinoma (RT-112, FGFR3-TACC3 fusion) | Humanized NSG mice | 0.3 mg/kg, oral, once daily | Significant efficacy | [3] |
| Erdafitinib | Pan-FGFR Inhibitor | Urothelial Carcinoma (Patient-Derived Xenograft) | Not Specified | Not Specified | Response rate of 40% in patients | [4][5][6] |
Note: The data presented is a summary from different studies and not from a direct comparative trial. The experimental conditions, including the specific cell lines, animal strains, and endpoints, may vary between studies, which should be considered when interpreting these results.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for evaluating the in vivo efficacy of FGFR-targeted therapies using cell line-derived and patient-derived xenograft models.
Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol outlines a general procedure for establishing and utilizing a CDX model to assess the anti-tumor activity of an investigational compound.
-
Cell Culture: FGFR3-TACC3 positive cancer cell lines (e.g., RT-112) are cultured under standard conditions.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Implantation: 5 x 10^6 cells are resuspended in a 1:1 mixture of media and Matrigel and subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured twice weekly using calipers (Volume = 0.5 x length x width^2).
-
Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice/group).
-
Treatment Administration:
-
Vehicle control (e.g., appropriate solvent for the compound).
-
This compound (specific dose and schedule, e.g., daily oral gavage).
-
Comparative FGFR inhibitor (e.g., infigratinib at 15 mg/kg, daily oral gavage).
-
-
Efficacy Evaluation: Tumor volumes and body weights are recorded throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
Statistical Analysis: Statistical significance is determined using appropriate tests, such as a one-way ANOVA.
Patient-Derived Xenograft (PDX) Model Protocol
PDX models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of human tumors.
-
Tumor Acquisition: Fresh tumor tissue from a patient with a confirmed FGFR3-TACC3 fusion is obtained under sterile conditions.
-
Implantation: Small fragments (2-3 mm³) of the tumor are subcutaneously implanted into immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Expansion: Once the initial tumors (P0) reach a suitable size, they are harvested and serially passaged into new cohorts of mice to expand the model.
-
Treatment Studies: Once a sufficient number of mice with established tumors are available, treatment studies are conducted following a similar protocol to the CDX model, including randomization, treatment administration, and monitoring.
-
Pharmacodynamic (PD) Analysis: In addition to efficacy, PD studies can be performed by collecting tumor biopsies at different time points to assess the on-target effects of the inhibitors (e.g., levels of FGFR3-TACC3 protein, phosphorylation of downstream signaling molecules).
Conclusion and Future Directions
This compound represents a novel and promising therapeutic strategy for cancers driven by the FGFR3-TACC3 fusion oncogene. Its unique mechanism of inducing protein degradation offers a potential advantage over traditional kinase inhibitors. While direct comparative in vivo data is currently limited, the available evidence for TACC3 inhibitors and other FGFR inhibitors suggests that targeting this pathway is a viable and effective anti-cancer strategy.
Future research should focus on conducting head-to-head in vivo studies to directly compare the efficacy and safety profiles of this compound with established FGFR inhibitors. Such studies will be crucial in determining the optimal therapeutic agent for patients with FGFR3-TACC3-positive tumors and will further advance the field of precision oncology. The detailed experimental protocols provided in this guide offer a framework for conducting such vital preclinical research.
References
- 1. abis-files.hacettepe.edu.tr [abis-files.hacettepe.edu.tr]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Erdafitinib or Chemotherapy in Advanced or Metastatic Urothelial Carcinoma | Scilit [scilit.com]
- 5. A Study of Erdafitinib Compared with Vinflunine or Docetaxel or Pembrolizumab in Subjects with Urothelial Cancer | MedPath [trial.medpath.com]
- 6. A Phase 3 Study of Erdafitinib Compared with Vinflunine or Docetaxel or Pembrolizumab in Subjects with Advanced Urothelial Cancer and Selected FGFR Gene Aberrations - AdisInsight [adisinsight.springer.com]
Safety Operating Guide
Proper Disposal Procedures for Sniper(tacc3)-11: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any procedure involving Sniper(tacc3)-11, it is crucial to consult the Safety Data Sheet (SDS) for the specific product. While a specific SDS for this compound was not found, general safety measures for potent compounds should be strictly followed.
Personal Protective Equipment (PPE):
-
Gloves: Always wear double chemotherapy gloves when handling this compound.[3]
-
Gown: A solid-front barrier gown is essential to prevent skin contact.[3]
-
Eye Protection: Use safety goggles or a full-face shield to protect against splashes.[3]
-
Respiratory Protection: If there is a risk of aerosolization, a P2/N95 respirator mask should be worn.[4]
Engineering Controls:
-
All handling of this compound, including preparation of solutions and aliquoting, should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
Step-by-Step Disposal Procedures
The disposal of this compound and any contaminated materials must be managed in accordance with institutional policies and local, state, and federal regulations for hazardous waste.
Step 1: Segregation of Waste
-
All waste contaminated with this compound must be segregated from regular laboratory trash and other chemical waste streams.[3] This includes:
-
Unused or expired this compound powder or solutions.
-
Contaminated consumables such as pipette tips, tubes, vials, and flasks.
-
Used PPE, including gloves, gowns, and masks.
-
Contaminated cleaning materials from spill cleanups.
-
Step 2: Waste Containment
-
Solid Waste: All contaminated solid waste should be placed in a designated, leak-proof, and puncture-resistant container specifically labeled for cytotoxic or hazardous chemical waste.[4] These containers are often color-coded (e.g., yellow or black) for easy identification.[3][4] The container must be sealed to prevent any leakage.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-proof container. This container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and its concentration. Do not mix with other chemical waste unless specifically instructed by your institution's environmental health and safety (EHS) office.[3]
-
Sharps: Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.[3] If the syringe contains any residual volume of the drug, it should be disposed of in a bulk waste container, not a standard sharps container.[3]
Step 3: Labeling and Storage of Waste
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste" or "Cytotoxic Waste."
-
The full chemical name: this compound.
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
-
Store the sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected by the institution's EHS personnel or a licensed hazardous waste disposal company.
Step 4: Decontamination of Work Surfaces
-
After handling this compound, all work surfaces and equipment must be thoroughly decontaminated. A common procedure involves a two-step process:
-
All cleaning materials used in this process must be disposed of as hazardous waste.
Step 5: Spill Management
-
In the event of a spill, evacuate the immediate area and prevent others from entering.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., sand or commercial clay).
-
Place the absorbent material and any other contaminated debris into a sealed container for hazardous waste.
-
Decontaminate the spill area as described above.
-
Report the spill to your laboratory supervisor and EHS office immediately.
Summary of Key Information
| Parameter | Information | Source |
| Product Name | This compound | [1][2] |
| Description | A potent FGFR3-TACC3 degrader | [1][2] |
| Primary Use | Cancer research | [1][2] |
| Molecular Formula | C51H66N10O7S2 | [2] |
| Storage (Powder) | -20°C for up to 2 years | [2] |
| Storage (in DMSO) | -80°C for up to 6 months, -20°C for up to 1 month | [2] |
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a research laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these rigorous safety and disposal protocols, research professionals can mitigate the risks associated with handling potent compounds like this compound, ensuring a safe and compliant laboratory environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|COA [dcchemicals.com]
- 3. web.uri.edu [web.uri.edu]
- 4. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 5. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Sniper(tacc3)-11
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Sniper(tacc3)-11, a potent FGFR3-TACC3 degrader. The following procedures are based on best practices for handling potent research compounds and should be implemented to ensure personal safety and maintain compound integrity.
Personal Protective Equipment (PPE)
A comprehensive assessment of potential hazards should be conducted for the specific experimental conditions. However, the following table outlines the minimum recommended PPE for handling this compound in a laboratory setting.[1]
| PPE Category | Minimum Requirements |
| Eye and Face | Safety glasses with side shields are the minimum requirement.[1] For tasks with a splash hazard, such as preparing solutions or handling larger volumes, a face shield worn over safety goggles is recommended.[1] |
| Hand | Disposable nitrile gloves are the minimum requirement for incidental contact.[1] For prolonged handling or when there is a risk of direct contact, double-gloving or using gloves with higher chemical resistance is advised.[1] |
| Body | A standard laboratory coat should be worn to protect clothing and skin from potential splashes.[2] For procedures with a higher risk of contamination, a disposable gown may be appropriate. |
| Respiratory | For handling the powdered form of the compound where aerosolization is possible, a suitable respirator (e.g., an N95 or higher) should be used in a well-ventilated area or a chemical fume hood.[2] For handling solutions, standard laboratory ventilation is typically sufficient. |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory.[1][3] |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling, allow the product vial to equilibrate to room temperature for at least one hour.[4]
-
Weighing: When weighing the solid compound, perform this task in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Solution Preparation: Prepare solutions on the same day of use whenever possible.[4] If stock solutions are necessary, they should be prepared in a fume hood.
-
General Handling: Avoid direct contact with skin, eyes, and clothing.[5] Do not breathe dust or aerosols.[5] Ensure adequate ventilation at all times.[5]
Storage Information:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 2 years |
| In DMSO | -80°C | 6 months |
| In DMSO | -20°C | 1 month |
| In DMSO | 4°C | 2 weeks |
Data compiled from supplier information.[4]
Disposal Plan:
All waste materials contaminated with this compound, including empty vials, pipette tips, gloves, and excess solutions, should be treated as hazardous chemical waste. Dispose of this waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for safely handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. research.uci.edu [research.uci.edu]
- 4. This compound|COA [dcchemicals.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
